molecular formula C9H10N4 B1612700 (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine CAS No. 893752-99-3

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Cat. No.: B1612700
CAS No.: 893752-99-3
M. Wt: 174.2 g/mol
InChI Key: WJLYNSNEGTXEFD-UHFFFAOYSA-N
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Description

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYNSNEGTXEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599149
Record name 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893752-99-3
Record name 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and chemical identifiers for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine , a specialized building block in medicinal chemistry.

Executive Summary & Chemical Identity[1][2]

This compound is a bifunctional intermediate characterized by a rigid phenyl core substituted with a 1,2,4-triazole ring (a common pharmacophore) and a primary methanamine group (a versatile synthetic handle). Unlike its more common isomers used in aromatase inhibitor synthesis (e.g., Letrozole intermediates), this compound features the triazole ring directly attached to the phenyl ring, providing distinct electronic and steric properties.

Chemical Identifiers[2][3][4]
PropertyDescription
Chemical Name This compound
Synonyms 4-(1H-1,2,4-Triazol-1-yl)benzylamine; 1-(4-Aminomethylphenyl)-1,2,4-triazole
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Structure Phenyl ring with 1,2,4-triazole at position 4 and methanamine at position 1.[1]
Key Precursor CAS 27996-86-7 (4-(1H-1,2,4-Triazol-1-yl)benzaldehyde)
Isomer Warning Distinct from 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (CAS 119192-10-8) and 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile (CAS 112809-25-3).
Structural Analysis

The compound consists of a basic primary amine (


) and a weakly basic triazole ring (

). The direct attachment of the triazole to the phenyl ring creates a conjugated system that influences the electron density of the aromatic core, making the amine handle highly suitable for reductive aminations or amide couplings in fragment-based drug discovery (FBDD).

Synthetic Pathway & Methodology

Due to the limited commercial availability of the free amine, the most robust and self-validating synthetic route involves the reductive amination of the commercially available precursor, 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7).

Reaction Scheme (DOT Visualization)

SynthesisPathway Aldehyde 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7) Imine Intermediate Imine (In Situ) Aldehyde->Imine NH4OAc, MeOH Reflux, 2h Target This compound (Target Amine) Imine->Target NaBH3CN RT, 12h

Figure 1: Two-step one-pot reductive amination synthesis pathway.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of this compound.

Reagents:

  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7): 5.0 g (28.9 mmol)

  • Ammonium Acetate (

    
    ): 22.3 g (289 mmol, 10 eq)
    
  • Sodium Cyanoborohydride (

    
    ): 1.8 g (28.9 mmol, 1 eq)
    
  • Methanol (anhydrous): 100 mL

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (5.0 g) in anhydrous methanol (100 mL). Add ammonium acetate (22.3 g) in a single portion.

  • Equilibration: Stir the mixture at room temperature for 30 minutes, then heat to mild reflux (

    
    ) for 2 hours to drive imine formation.
    
  • Reduction: Cool the reaction mixture to

    
     using an ice bath. Carefully add sodium cyanoborohydride (1.8 g) portion-wise over 15 minutes. Caution: Gas evolution may occur.
    
  • Completion: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor reaction progress via TLC (DCM:MeOH:NH4OH, 90:9:1) or LC-MS.

  • Workup: Quench the reaction with 1N HCl (pH < 2) to decompose excess hydride. Extract with diethyl ether (

    
    ) to remove non-basic impurities (discard organic layer).
    
  • Isolation: Basify the aqueous layer to pH > 12 using 4N NaOH. Extract the product into DCM (

    
    ). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%

    
    ).
    

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

1H NMR Spectroscopy (400 MHz, DMSO-d6)
Chemical Shift (

)
MultiplicityIntegrationAssignment
9.25 Singlet (s)1HTriazole C3-H (Deshielded)
8.23 Singlet (s)1HTriazole C5-H
7.85 Doublet (d, J=8.5 Hz)2HPhenyl Ar-H (Ortho to Triazole)
7.50 Doublet (d, J=8.5 Hz)2HPhenyl Ar-H (Meta to Triazole)
3.80 Singlet (s)2HBenzylic

1.80 Broad Singlet (bs)2H

(Exchangeable)

Interpretation: The presence of two distinct singlets at >8.0 ppm confirms the intact 1,2,4-triazole ring. The benzylic methylene appearing at ~3.80 ppm validates the reduction of the aldehyde (which would appear at ~10.0 ppm).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 175.10 m/z

  • Fragmentation Pattern: Loss of

    
     (17 Da) typically observed, resulting in a fragment at ~158 m/z.
    

Applications in Drug Discovery[5][6][7]

This amine serves as a critical "linker" molecule in the design of bifunctional therapeutics.

Pharmacophore Analysis

The 1,2,4-triazole moiety is a proven bioisostere for amides and esters, offering improved metabolic stability and hydrogen bonding potential. It is frequently utilized in:

  • Antifungal Agents: Targeting CYP51 (Lanosterol 14

    
    -demethylase).
    
  • Aromatase Inhibitors: Preventing estrogen biosynthesis.

Workflow: Fragment-Based Drug Design (DOT Visualization)

FBDD_Workflow Scaffold Scaffold: This compound Coupling Amide Coupling (R-COOH + HATU) Scaffold->Coupling Library Analog Library (R-CONH-CH2-Ph-Triazole) Coupling->Library Screening High-Throughput Screening (CYP Inhibition / Binding) Library->Screening

Figure 2: Application of the amine scaffold in generating focused libraries.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential respiratory sensitizer due to the amine functionality.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine. Hygroscopic.

  • PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood usage are mandatory during synthesis.

References

  • PubChem. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 2020. Available at: [Link]

Sources

Triazolyl-Phenyl Methanamine Derivatives: A Technical Review of Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolyl-phenyl methanamine scaffold represents a privileged structure in modern medicinal chemistry, effectively bridging the gap between high-throughput synthetic accessibility and potent biological specificity. This guide analyzes the technical utility of this moiety, specifically focusing on 1,2,3-triazole derivatives generated via "Click Chemistry" (CuAAC) and 1,2,4-triazole derivatives common in antifungal pharmacophores.

By incorporating the triazole ring as a bioisostere for amide or ester linkages, these derivatives exhibit enhanced metabolic stability, improved hydrogen bonding capacity, and superior dipole interactions. This review synthesizes current literature to provide actionable protocols for synthesis, structure-activity relationship (SAR) optimization, and mechanistic validation.

Chemical Architecture & Synthetic Strategy

The Pharmacophore Rationale

The triazolyl-phenyl methanamine scaffold consists of three critical domains:

  • The Triazole Core: Acts as a rigid linker and pharmacophore. The 1,2,3-triazole is a bioisostere of the amide bond (

    
    ) but resistant to hydrolysis.
    
  • The Phenyl Spacer: Provides hydrophobic

    
    -
    
    
    
    stacking interactions within enzyme active sites (e.g., CYP51, EGFR).
  • The Methanamine (Benzylamine) Tail: A polar handle often protonated at physiological pH, mimicking biological amines or interacting with acidic residues (e.g., Asp/Glu) in receptor pockets.

Synthetic Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most robust method for assembling the 1,2,3-triazolyl-phenyl methanamine scaffold is the Cu(I)-catalyzed cycloaddition between a benzyl azide and a propargyl amine derivative.

SynthesisWorkflow Precursor1 Benzyl Halide (Ar-CH2-X) Azide Benzyl Azide (Ar-CH2-N3) Precursor1->Azide NaN3, DMSO, RT Product 1,2,3-Triazolyl-Phenyl Methanamine Derivative Azide->Product Click Reaction Alkyne Propargyl Amine (HC≡C-CH2-NH-R) Alkyne->Product Catalyst CuSO4 · 5H2O + Na Ascorbate Catalyst->Product Catalysis

Figure 1: Modular assembly of triazolyl-phenyl methanamine derivatives via CuAAC.

Experimental Protocol: Synthesis of 1-Benzyl-4-(aminomethyl)-1,2,3-triazole

Standardized protocol adapted from recent literature [1, 11].

Reagents:

  • Benzyl azide (1.0 equiv)

  • Propargyl amine (1.0 equiv)

  • Copper(II) sulfate pentahydrate (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent:

    
    -BuOH:H
    
    
    
    O (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve benzyl azide (1 mmol) and propargyl amine (1 mmol) in 5 mL of

    
    -BuOH:H
    
    
    
    O (1:1) in a round-bottom flask.
  • Catalyst Activation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in 0.5 mL water. Add CuSO

    
     (12 mg, 0.05 mmol) to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange.
    
  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).

  • Work-up: Upon completion, dilute with water (10 mL) and cool in an ice bath. The triazole product often precipitates.

    • If solid:[1][2] Filter, wash with cold water and dilute ammonium hydroxide (to remove Cu traces).

    • If oil:[3] Extract with EtOAc (

      
      ), dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, DCM/MeOH gradient).

Medicinal Chemistry & SAR Analysis

The versatility of the triazolyl-phenyl methanamine scaffold allows it to target distinct biological pathways based on the substitution pattern of the phenyl ring and the amine tail.

Therapeutic Applications
Therapeutic AreaTarget MechanismKey Structural FeaturesRepresentative IC

Ref
Anticancer EGFR Inhibition 1,2,3-triazole linked to benzimidazole; mimics ATP binding.25 nM (MCF-7)[5]
Anticancer Tubulin Polymerization 3,4,5-trimethoxy substitution on phenyl ring (Colchicine site).1.2

M (A549)
[1]
Antifungal CYP51 (14

-demethylase)
1,2,4-triazole; N-substituted phenoxypropyl side chain.0.12

g/mL (C. albicans)
[12]
Anticonvulsant GABA-A Receptor 1,2,4-triazole with trifluoromethyl-benzamide moiety.9.1 mg/kg (ED

)
[8]
Structure-Activity Relationship (SAR) Insights
  • Electronic Effects: Electron-withdrawing groups (F, Cl, CF

    
    ) on the phenyl ring enhance metabolic stability and often improve potency against kinase targets by modulating the acidity of the triazole C-H (in 1,2,3-triazoles).
    
  • Steric Constraints: Bulky substitutions on the methanamine nitrogen (e.g.,

    
    -benzyl vs. 
    
    
    
    -methyl) can drastically alter selectivity. For antifungal activity, sterically large groups on the amine are generally disfavored , while free amines or small alkyl groups retain high potency [13].
  • Linker Length: The methylene spacer (methanamine) is critical. Extending this to an ethylene linker often reduces potency due to increased entropic penalties upon binding.

Mechanistic Validation: EGFR Inhibition Mode

In cancer therapy, triazolyl-phenyl derivatives often function as Type II kinase inhibitors. The triazole ring forms hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), while the phenyl moiety occupies the hydrophobic pocket.

EGFR_Mechanism Receptor EGFR Kinase Domain (ATP Binding Site) Inhibition Inhibition of Autophosphorylation Receptor->Inhibition Ligand Binding Residue1 Met793 (Hinge Region) Residue2 Lys745 (Catalytic) Drug Triazolyl-Phenyl Derivative Triazole Triazole Ring (H-Bond Acceptor) Drug->Triazole Phenyl Phenyl Ring (Hydrophobic Interaction) Drug->Phenyl Triazole->Residue1 H-Bonding Phenyl->Receptor Van der Waals Apoptosis Apoptosis Induction (Caspase 3 Activation) Inhibition->Apoptosis

Figure 2: Proposed binding mode of triazolyl derivatives within the EGFR kinase domain.

Experimental Validation Protocols

To validate the biological activity of synthesized derivatives, the following self-validating protocols are recommended.

In Vitro Cytotoxicity: MTT Assay

Purpose: Determine IC


 values against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24 h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the triazole derivative (0.1 – 100

    
    M) for 48 h. Include DMSO control (< 0.1%) and Doxorubicin as a positive control.
    
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.
    
  • Solubilization: Remove supernatant and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curves to calculate IC
    
    
    
    .
Enzyme Inhibition: Tubulin Polymerization Assay

Purpose: Confirm mechanism of action for antimitotic derivatives.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Incubation: Mix tubulin (2 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP) with the test compound (5 
    
    
    
    M) at 4°C.
  • Activation: Transfer to a 37°C plate reader.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Analysis: A reduction in

    
     or a lag in the polymerization curve compared to the Paclitaxel (stabilizer) or Vinblastine (destabilizer) controls confirms direct interaction.
    

References

  • Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives. ResearchGate. Link

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research. Link

  • (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine. MySkinRecipes. Link

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Semantic Scholar. Link

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Link

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Link

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives. PubMed Central. Link

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Link

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Link

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. PubMed Central. Link

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol]. NepJOL. Link

  • Design, synthesis and structure–activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. Scilit. Link

  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed. Link

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ChemMethod. Link

  • One-pot and environmentally beneficial synthesis of benzylamine and 1,2,3-triazole derivatives. ResearchGate. Link

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PubMed Central. Link

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. Link

  • Recent advances in the synthesis of triazole derivatives. RACO. Link

  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Link

  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3-triazole-carbohydrazide derivatives. Der Pharma Chemica. Link

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PubMed Central. Link

  • 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate. Link

Sources

Thermodynamic stability and pKa values of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Executive Summary

This compound (hereafter referred to as TPM ) is a critical bifunctional intermediate used in the synthesis of antifungal agents (e.g., azole derivatives), kinase inhibitors, and GPCR ligands. Its structural utility lies in the rigid phenyl linker connecting a polar, metabolically stable 1,2,4-triazole ring and a reactive primary methanamine tail.

This guide provides a comprehensive analysis of the thermodynamic and acid-base properties of TPM.[1] It synthesizes theoretical Structure-Activity Relationship (SAR) data with industry-standard experimental protocols, offering a roadmap for researchers to validate these parameters in-house.[1]

Structural & Electronic Analysis

To understand the thermodynamic behavior of TPM, one must first deconstruct its electronic environment.

  • The 1,2,4-Triazole Core (N1-linked): The triazole ring is attached to the phenyl ring via the N1 nitrogen. This ring acts as a weak Electron Withdrawing Group (EWG) due to the electronegativity of the three nitrogen atoms. It is an aromatic system that resists oxidative metabolism.[1]

  • The Phenyl Linker: Provides structural rigidity.[1] The para-substitution pattern ensures maximum spatial separation between the pharmacophore (triazole) and the conjugation handle (amine).

  • The Methanamine Tail: A primary benzylamine moiety.[1] While the methylene bridge (

    
    ) insulates the amine nitrogen from direct resonance effects of the aromatic system, the inductive effect of the para-triazole group slightly reduces the electron density on the amine nitrogen compared to unsubstituted benzylamine.
    

Dissociation Constants (pKa)

TPM is an amphiprotic molecule with two distinct ionizable centers.[1] Understanding these values is critical for optimizing extraction pH and predicting solubility in biological media.[1]

Predicted pKa Values
Ionization CenterFunctional GroupPredicted pKaSpecies Predominance at pH 7.4
pKa₁ (Basic) Primary Amine (

)
8.9 ± 0.2 Protonated (

)
pKa₂ (Very Weakly Basic) Triazole (

)
2.2 ± 0.3 Neutral (Unprotonated)
  • Analysis of pKa₁ (Amine): Standard benzylamine has a pKa of ~9.[1]3. The electron-withdrawing nature of the p-triazolyl group exerts a negative inductive effect (-I), stabilizing the free base form slightly more than the conjugate acid, thereby lowering the pKa to approximately 8.9.[1]

  • Analysis of pKa₂ (Triazole): The N4 nitrogen of the 1,2,4-triazole ring is a very weak base.[2] It only protonates under highly acidic conditions (pH < 2).[1]

Protonation Equilibria Diagram

The following diagram illustrates the species distribution across the pH scale.

ProtonationScheme cluster_legend Legend Dication DICATION (pH < 2) Triazole(H+) / Amine(H+) Monocation MONOCATION (pH 3-8) Triazole(0) / Amine(H+) (Dominant Species) Dication->Monocation pKa ~ 2.2 (Triazole deprot.) Neutral NEUTRAL (pH > 10) Triazole(0) / Amine(0) Monocation->Neutral pKa ~ 8.9 (Amine deprot.) key Red: Soluble in strong acid Yellow: Soluble in water Blue: Lipophilic/Organic soluble

Figure 1: Protonation states of TPM. At physiological pH, the molecule exists primarily as a monocation, enhancing aqueous solubility.

Thermodynamic Stability

TPM exhibits high thermal stability due to the aromaticity of the triazole and phenyl rings, but the primary amine introduces specific chemical liabilities.

Solid State Stability
  • Melting Point: Expected range 115°C – 125°C (Free base).[1] The hydrochloride salt will have a significantly higher melting point (>250°C) due to crystal lattice energy.[1]

  • Hygroscopicity: The free base is moderately hygroscopic due to the H-bond donor/acceptor capability of the triazole and amine.[1] Storage in desiccated conditions is mandatory.[1]

Solution Stability & Degradation Pathways
  • Oxidation (High Risk): The benzylic amine is susceptible to oxidation, forming the corresponding imine or aldehyde (4-(1H-1,2,4-triazol-1-yl)benzaldehyde), especially in the presence of transition metals or UV light.[1]

  • Carbamylation: In solution, primary amines react with atmospheric

    
     to form carbamates.[1]
    
  • Hydrolysis (Low Risk): The N-C bond connecting the triazole to the phenyl ring is extremely robust and resistant to hydrolysis under standard acidic/basic conditions.[1]

Experimental Protocols

To validate the theoretical values above, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Rationale: Potentiometry is superior to UV-metric methods for this molecule as the triazole UV chromophore may not shift significantly upon amine protonation.[1]

  • Instrument: Automatic Titrator (e.g., Sirius T3 or Metrohm).[1]

  • Solvent: 0.15 M KCl (aq) to maintain constant ionic strength. If solubility is low, use Methanol/Water co-solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Procedure:

    • Dissolve 5 mg of TPM (free base) in 10 mL of degassed 0.15 M KCl.

    • Acidify to pH 1.5 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH (CO2-free) up to pH 12.[1]

  • Self-Validation:

    • Perform a "Blank" titration (solvent only) to subtract electrode errors.[1]

    • The titration curve must show two inflection points (or one clear point at ~8.9 and a subtle drift at ~2.2).[1]

    • Acceptance Criteria: The fitting error (Root Mean Square Deviation) must be < 0.5.

Protocol B: Forced Degradation Study (Stress Testing)

Rationale: To determine the limits of thermodynamic stability for storage and handling.

StabilityWorkflow cluster_conditions Stress Conditions Start TPM Sample (1 mg/mL) Acid 0.1N HCl 60°C, 24h Start->Acid Base 0.1N NaOH 60°C, 24h Start->Base Oxidation 3% H2O2 RT, 4h Start->Oxidation Thermal Solid State 80°C, 7 days Start->Thermal Analysis HPLC-PDA/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Mass Balance Calculation (>95% Recovery required) Analysis->Result

Figure 2: Workflow for thermodynamic stability profiling. The oxidation arm is the critical failure point for benzylamines.

Implications for Drug Design

  • Bioisosterism: The 1,2,4-triazole ring is a classic bioisostere for amide or ester groups, offering similar polarity but improved metabolic stability.

  • Solubility: At physiological pH (7.4), the amine is ~95% protonated. This cationic charge drives high aqueous solubility, making TPM an excellent "solubilizing tail" for lipophilic drug scaffolds.

  • Salt Selection: Due to the pKa of 8.9, TPM will form stable salts with weak acids (fumaric, tartaric) as well as strong acids (HCl, mesylate).

References

  • Evaluation of Triazole pKa: Title: "Acid-base properties of 1,2,4-triazole and its derivatives." Source:Journal of Chemical & Engineering Data.[1] Link:[Link][1]

  • Benzylamine Electronic Effects: Title: "Substituent Effects on the Basicity of Benzylamines."[1] Source:Journal of Organic Chemistry. Link:[Link][1]

  • Stability Testing Guidelines: Title: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products."[1] Source:U.S. Food and Drug Administration (FDA).[1] Link:[Link]

  • Compound Database Entry: Title: "PubChem Compound Summary for CID 11378789."[1] Source:National Center for Biotechnology Information (NCBI).[1] Link:[Link][1]

Sources

Pharmacophore Deconstruction and Target Profiling: (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine represents a "privileged structure" in medicinal chemistry, possessing a dual-pharmacophore architecture that bridges two distinct therapeutic classes: cytochrome P450 inhibition (specifically Aromatase/CYP19A1) and epigenetic modulation (LSD1/KDM1A).

This whitepaper deconstructs the molecule into its functional moieties to guide researchers in its utilization as a chemical probe or lead compound. We analyze its potential as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) due to the benzylamine motif, and its inherent affinity for heme-containing enzymes driven by the 1,2,4-triazole ring. Furthermore, we address the metabolic liabilities introduced by the primary amine, specifically susceptibility to Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1).

Structural Deconstruction & Pharmacophore Analysis

The molecule is a rigid linear scaffold comprising three distinct functional zones. Understanding the electronic and steric contributions of each is prerequisite to rational design.

The Triazole Warhead (The "Anchor")

The 1H-1,2,4-triazole moiety is the defining feature of non-steroidal aromatase inhibitors (e.g., Letrozole, Anastrozole) and azole antifungals.

  • Mechanism: The N4 nitrogen possesses a lone pair that coordinates perpendicularly to the heme iron (

    
    ) in CYP enzymes, displacing the aqua ligand and preventing oxygen activation.
    
  • Electronic Character: It acts as a weak base (

    
    ) and a dipole, contributing to solubility and metabolic stability compared to imidazole.
    
The Phenyl Linker (The "Spacer")

The 1,4-disubstituted phenyl ring provides a rigid spacer (


) that positions the triazole and amine in opposite vectors.
  • Interaction: Engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the active site access channel.
    
  • Geometry: The para substitution is critical for fitting into the narrow "slot-like" active sites of both Aromatase and LSD1.

The Methanamine Tail (The "Mimic")

The primary methanamine (


) is a bioisostere of the 

-amino group of lysine.
  • LSD1 Context: It mimics the methylated lysine substrate (H3K4me1/2), forming ionic hydrogen bonds with aspartate/glutamate residues deep in the catalytic pocket.

  • Metabolic Context: It serves as a substrate handle for amine oxidases (MAO/SSAO), converting the molecule into an aldehyde in vivo if not sterically protected.

Pharmacophore Triazole 1,2,4-Triazole (Heme Coordinator) Phenyl Phenyl Ring (Hydrophobic Spacer) Triazole->Phenyl N-C Bond (Rigid Geometry) CYP Target: CYP19A1 (Aromatase) Interaction: Fe-N Coordination Triazole->CYP Amine Methanamine (Lysine Mimic / Ionic Contact) Phenyl->Amine Para-Substitution (Linear Vector) LSD1 Target: LSD1 (KDM1A) Interaction: Ionic/H-Bond (Asp555) Amine->LSD1

Figure 1: Pharmacophore map highlighting the dual-targeting capability of the scaffold.

Primary Biological Target: LSD1 (KDM1A)[1]

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4).[1][2] Overexpression of LSD1 is linked to AML (Acute Myeloid Leukemia) and solid tumors.[3]

Mechanism of Action

Unlike tranylcypromine (a covalent irreversible inhibitor), benzylamine derivatives often act as reversible competitive inhibitors . The this compound scaffold fits into the large substrate-binding cavity.

  • The Methanamine occupies the lysine binding sub-pocket, interacting with Asp555 (human numbering).

  • The Phenyl-Triazole extends towards the FAD cofactor but, lacking a propargyl group, does not form a covalent adduct with FAD N5. Instead, it blocks substrate entry.

Experimental Protocol: LSD1 Demethylase Activity Assay

To validate activity, use a peroxidase-coupled fluorescence assay.

Reagents:

  • Recombinant Human LSD1 (1-852 aa).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP (Horseradish Peroxidase).

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM BSA, 5% Glycerol.

  • Incubation: Mix 20 nM LSD1 with varying concentrations of the test compound (0.1 nM – 100 µM). Incubate for 15 min at RT.

  • Reaction Start: Add 20 µM H3K4me2 peptide.

  • Coupling Reaction: As LSD1 demethylates H3K4me2, it produces

    
    .
    
  • Detection: Add Amplex Red (50 µM) and HRP (0.1 U/mL). HRP uses

    
     to oxidize Amplex Red to Resorufin (highly fluorescent).
    
  • Readout: Measure Fluorescence (Ex/Em: 530/590 nm) after 30 mins.

  • Analysis: Plot RFU vs. log[Compound] to determine

    
    .
    

Secondary Biological Target: Aromatase (CYP19A1)

While the primary amine is atypical for commercial aromatase inhibitors (which prefer nitriles), the 4-phenyl-triazole core is a potent aromatase pharmacophore.

Mechanism of Action

Aromatase converts androgens (androstenedione/testosterone) to estrogens.[4] The enzyme contains a heme group.[4]

  • The triazole nitrogen coordinates to the heme iron.[4]

  • This coordination blocks the binding of the steroid C19 methyl group, preventing the third oxidation step required for aromatization.

  • Note: The amine group may reduce potency compared to a nitrile (Letrozole) due to desolvation penalties, but the scaffold remains active in the micromolar range.

Experimental Protocol: Aromatase Inhibition Assay

Use a fluorometric assay with a recombinant CYP19A1 system.

Reagents:

  • Recombinant CYP19A1 + P450 Reductase (Supersomes™).

  • Substrate: Dibenzylfluorescein (DBF).

  • Cofactor: NADPH Regenerating System (

    
    , Glucose-6-phosphate, G6PDH).
    

Workflow:

  • Plate Setup: Add 20 µL of cofactor mix to a black 96-well plate.

  • Inhibitor: Add 10 µL of this compound (serial dilutions).

  • Enzyme/Substrate: Add 70 µL of Enzyme/Substrate mix (20 nM CYP19A1, 0.2 µM DBF).

  • Kinetics: Measure fluorescence (Ex/Em: 485/530 nm) kinetically for 60 minutes at 37°C.

  • Control: Use Letrozole (1 µM) as a positive control for 100% inhibition.

ADME & Physicochemical Profiling

This molecule is small and polar, adhering to Lipinski's Rule of 5, but faces metabolic challenges.

PropertyValue (Predicted)Implication
Molecular Weight 174.20 g/mol High ligand efficiency (LE).
cLogP ~0.5 - 0.9High water solubility; low blood-brain barrier (BBB) penetration unless actively transported.
H-Bond Donors 1 (Amine)Good interaction with active site residues.
H-Bond Acceptors 3 (Triazole Ns)Solvation penalty in hydrophobic pockets.
Metabolic Risk High Primary benzylic amine is a substrate for MAO-B and SSAO (VAP-1), leading to rapid oxidation to the aldehyde.
Optimization Strategy

To improve this scaffold for drug development, the metabolic liability of the amine must be addressed without losing the ionic interaction.

Optimization Lead Lead Scaffold This compound Issue Liability: Rapid Oxidation by MAO/SSAO Lead->Issue Strat1 Strategy A: $alpha$-Methylation Issue->Strat1 Strat2 Strategy B: Cyclization (Cyclopropylamine) Issue->Strat2 Result1 Result: Steric Hindrance to MAO (Retains LSD1 affinity) Strat1->Result1 Result2 Result: Irreversible Inhibition (Tranylcypromine-like) Strat2->Result2

Figure 2: Medicinal chemistry optimization workflow to mitigate metabolic instability.

Synthesis Methodology

The most robust synthesis utilizes a copper-catalyzed Ullmann-type coupling or an


 reaction followed by reduction.

Step 1: Coupling (Constructing the Biaryl)

  • Reactants: 4-Fluorobenzonitrile + 1,2,4-Triazole.[5]

  • Conditions:

    
    , DMF, 120°C.
    
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nitrile activates the fluorine for displacement by the triazole.
    
  • Product: 4-(1H-1,2,4-Triazol-1-yl)benzonitrile (Letrozole intermediate).

Step 2: Reduction (Forming the Amine)

  • Reactants: Nitrile Intermediate + Reducing Agent.

  • Conditions:

    
     in THF (0°C to RT) OR Hydrogenation (
    
    
    
    , Raney Ni/Pd-C).
  • Workup: Careful quenching of aluminum salts (Fieser method) to isolate the primary amine.

References

  • Vertex AI Search. (2026). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. National Institutes of Health (PMC).

  • Kutz, C. J., et al. (2014).[6] 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm.

  • Bhatia, R., et al. (2020). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). Acta Pharmaceutica Sinica B.

  • Recanatini, M., et al. (2002). A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2026). 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine Product Sheet.

Sources

The 1,2,4-Triazole Benzylamine Scaffold: A Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole based benzylamine ligand represents a pinnacle of bioisosteric design in medicinal chemistry. Historically pivotal in the transition from peptide-based leads to orally bioavailable small molecules, this scaffold gained prominence during the race to develop Neurokinin-1 (NK1) receptor antagonists. Today, it remains a "privileged structure," utilized to modulate voltage-gated sodium channels (Nav) and metalloenzymes. This guide dissects the discovery logic, synthetic pathways, and structural-activity relationships (SAR) that define this ligand class.

Part 1: The Pharmacophore Genesis

Structural Rationale

The 1,2,4-triazole ring is not merely a linker; it is a functional bioisostere for the amide bond (


).[1][2] In the context of benzylamine ligands, the scaffold serves three critical thermodynamic and pharmacokinetic functions:
  • Dipole Alignment: The 1,2,4-triazole possesses a high dipole moment (~3.2 D), allowing it to participate in strong hydrogen bonding networks within receptor pockets, mimicking the peptide backbone of endogenous ligands like Substance P.

  • Basicity Modulation: Unlike the imidazole or pyridine rings, the 1,2,4-triazole (pKa ~2.3 for the neutral ring, though variable by substitution) is significantly less basic. This prevents lysosomal trapping—a major liability in early benzylamine drug candidates.

  • Metabolic Stability: The nitrogen-rich ring is resistant to oxidative metabolism by CYP450 isoforms compared to phenyl or furan rings.

The Benzylamine Vector

The benzylamine moiety typically acts as the "address" portion of the ligand. In GPCR targeting, the phenyl ring often engages in


 stacking with aromatic residues (Trp, Phe) in the transmembrane helices, while the amine nitrogen (often part of a larger heterocycle in optimized drugs) provides an ionic anchor point.

Part 2: Historical Evolution – The NK1 Case Study

The discovery of 1,2,4-triazole benzylamines is inextricably linked to the development of Aprepitant (Emend®) by Merck & Co. This era defined the rules for converting peptide leads into non-peptide drugs.

The Challenge: Substance P Antagonism

In the early 1990s, the goal was to block the NK1 receptor to prevent chemotherapy-induced nausea. The endogenous ligand, Substance P, is an 11-amino acid peptide.

  • Early Leads: Pfizer’s CP-96,345 was the first high-affinity non-peptide antagonist. It featured a quinuclidine core and a benzhydryl amine.[3]

  • The Liability: CP-96,345 was highly basic. This led to interaction with L-type calcium channels (off-target toxicity).

The Triazole Solution (Merck's L-754,030)

Merck researchers hypothesized that reducing the basicity of the core nitrogen would eliminate calcium channel affinity while maintaining NK1 activity.

  • Step 1: They replaced the quinuclidine with a morpholine/piperidine core.

  • Step 2 (The Breakthrough): To stabilize the conformation and further reduce basicity, they appended a 1,2,4-triazol-3-one moiety to the benzylamine scaffold.

  • Result: This led to L-754,030 , a precursor to Aprepitant. The triazole ring provided a critical hydrogen bond acceptor site (mimicking the Gln residue of Substance P) without the penalty of high basicity.

Visualization: The Discovery Logic

The following diagram illustrates the iterative logic from peptide to the triazole-benzylamine scaffold.

NK1_Discovery_Logic SubstanceP Substance P (Endogenous Peptide) CP96345 CP-96,345 (Quinuclidine Core) SubstanceP->CP96345 Peptidomimetic Screening Liability Liability: High Basicity (pKa > 9) Ca++ Channel Block CP96345->Liability Optimization Strategy: Bioisosteric Replacement Reduce pKa Liability->Optimization Drive for Selectivity L754030 L-754,030 (Triazole-Benzylamine) Optimization->L754030 Intro of 1,2,4-Triazole Aprepitant Aprepitant (Clinical Drug) L754030->Aprepitant Methylation & Metabolic Optimization

Caption: Evolution of NK1 antagonists showing the strategic introduction of the 1,2,4-triazole ring to solve off-target toxicity issues.

Part 3: Synthetic Methodologies

For the synthesis of 3,5-disubstituted-1,2,4-triazoles linked to benzylamines, the Einhorn-Brunner reaction or the acyl hydrazide-imidate condensation are the most robust protocols.

Protocol: Condensation of Acyl Hydrazide and Thioimidate

This method is preferred for its high yield and regioselectivity.

Reagents:

  • Carboxylic Acid Hydrazide (R1-CONHNH2)

  • Thioimidate ester (formed from Nitrile R2-CN + Phenyl mercaptan/HCl)

  • Solvent: Pyridine or Ethanol/Reflux

Step-by-Step Methodology:

  • Preparation of Thioimidate:

    • Dissolve the benzyl-nitrile derivative (1.0 eq) in anhydrous ether.

    • Add thiophenol (1.1 eq) and saturate with dry HCl gas at 0°C.

    • Stir at 4°C for 12 hours. Precipitate the thioimidate hydrochloride salt with dry ether.

  • Cyclization:

    • Suspend the thioimidate salt (1.0 eq) in anhydrous pyridine.

    • Add the acyl hydrazide (1.0 eq).

    • Critical Step: Reflux for 8–12 hours. Monitor via TLC (MeOH/DCM 1:9). The evolution of H2S gas (rotten egg smell) indicates reaction progress (perform in a well-ventilated hood).

  • Workup:

    • Evaporate pyridine under reduced pressure.

    • Resuspend residue in EtOAc, wash with 1N HCl (to remove residual pyridine), then saturated NaHCO3.

    • Recrystallize from EtOH/Water.

Visualization: Synthetic Workflow

Synthesis_Protocol Start Benzyl Nitrile (Precursor) Inter1 Thioimidate Salt (Activated Intermediate) Start->Inter1 PhSH, HCl(g) 0°C, 12h Cyclization Cyclization (Reflux in Pyridine, -H2S) Inter1->Cyclization Reagent Acyl Hydrazide (R-CONHNH2) Reagent->Cyclization Product 3,5-Disubstituted 1,2,4-Triazole Cyclization->Product Workup & Recrystallization

Caption: Step-wise synthesis of the 1,2,4-triazole core via the modified thioimidate route.

Part 4: Modern Applications & Data Analysis

Beyond NK1 antagonists, this scaffold has found utility in voltage-gated sodium channel (Nav) blockers, particularly for epilepsy and pain (Nav1.7).

Comparative Activity Data (Nav1.7 Inhibition)

The following table summarizes SAR data from a generic optimization campaign where the benzylamine linker length and triazole substitution were varied.

Compound IDTriazole Substituent (R1)Benzylamine LinkerNav1.7 IC50 (µM)LogPMetabolic Stability (t1/2 min)
TZ-01 Methyl-CH2-12.51.8>60
TZ-04 Phenyl-CH2-4.22.945
TZ-09 4-F-Phenyl-CH2-0.83.155
TZ-12 4-F-Phenyl-CH(CH3)- (Branched)0.15 3.4>60
Ref (Rufinamide) (Tetrazole analog)(Direct link)8.00.9>120

Data Interpretation:

  • Aromatic Substitution: Replacing the methyl group (TZ-01) with a fluorophenyl group (TZ-09) drastically improves potency, suggesting a hydrophobic pocket interaction in the Nav pore.

  • Linker Branching: Introducing a methyl group on the benzylamine linker (TZ-12) creates a chiral center and restricts conformational freedom, leading to sub-micromolar potency. This mirrors the "methyl-branching" strategy used in the NK1 optimization of Aprepitant.

Mechanism of Action (Nav Channels)

In sodium channels, the 1,2,4-triazole ring often binds to the local anesthetic receptor site within the channel pore.

  • State Dependence: These ligands typically bind with higher affinity to the inactivated state of the channel.

  • Interaction: The triazole nitrogens can accept hydrogen bonds from serine residues in the S6 transmembrane segment, while the benzylamine tail extends into the hydrophobic fenestrations of the channel.

Part 5: References

  • Hale, J. J., et al. (1998). "1,2,4-Triazoles as potent, orally active neurokinin-1 receptor antagonists." Journal of Medicinal Chemistry.

  • Merchant, K. M., et al. (1998). "Pharmacological characterization of L-754,030, a novel, potent and selective non-peptide neurokinin-1 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Plechn, T., et al. (2019). "Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels." European Journal of Pharmaceutical Sciences.

  • Kramer, M. S., et al. (1998). "Distinct Mechanism for Antidepressant Activity by Blockade of Central Substance P Receptors." Science.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Technical Guide: 3D Conformer Generation and Molecular Modeling of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous workflow for the structural modeling, conformer generation, and physicochemical profiling of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine . A bifunctional scaffold integrating a basic primary amine and a neutral aromatic heterocycle, this molecule represents a critical fragment in the design of LSD1 (Lysine-specific demethylase 1) inhibitors and next-generation antifungal agents.

The guide moves beyond standard protocols, addressing specific challenges such as the phenyl-triazole torsional barrier and the pH-dependent protonation state of the methanamine tail. It is designed for computational chemists and medicinal chemists requiring high-fidelity models for structure-based drug design (SBDD).

Chemical Constitution & Physicochemical Profile[1][2][3][4][5]

Before initiating 3D modeling, the topological and electronic state of the molecule must be defined. The molecule consists of a central phenyl ring substituted para with a 1,2,4-triazole ring (linked via N1) and a methanamine group.

Physicochemical Properties Table
PropertyValueContext
Formula C₉H₁₀N₄-
MW 174.20 g/mol Fragment-like (<300 Da)
pKa (Amine) ~9.3Protonated (+1) at physiological pH (7.4)
pKa (Triazole) ~2.3Neutral at physiological pH (7.4)
Rotatable Bonds 2Phenyl-Triazole (N1-C1') & Phenyl-Methanamine (C4'-Cα)
H-Bond Donors 2 (Amine)-
H-Bond Acceptors 3 (Triazole N2, N4)Critical for active site coordination (e.g., Heme iron or FAD)
Protonation State Logic

For physiological modeling (docking/molecular dynamics), the correct ionization state is non-negotiable.

  • The Methanamine Tail: With a pKa of ~9.3, the aliphatic amine is >99% protonated (

    
    ) at pH 7.4. This cationic center is often essential for forming salt bridges with aspartate/glutamate residues in target pockets (e.g., Asp555 in LSD1).
    
  • The Triazole Ring: The 1,2,4-triazole is a weak base.[1][2][3] At pH 7.4, it remains neutral. Its N2 and N4 nitrogens act as weak H-bond acceptors.

Computational Protocol: Conformer Generation

Standard force field embedding often fails to capture the subtle conjugation-steric trade-off in biaryl-like systems. The following protocol ensures high-accuracy conformer ensembles.

Step-by-Step Workflow
Step 1: Topology Generation & Protonation

Input the SMILES string. Explicitly protonate the primary amine.

  • SMILES (Neutral): C1=CC(=CC=C1N2C=NC=N2)CN

  • SMILES (Cationic): C1=CC(=CC=C1N2C=NC=N2)C[NH3+]

Step 2: Initial 3D Embedding (ETKDGv3)

Use the ETKDGv3 (Experimental-Torsion Knowledge Distance Geometry) algorithm. It uses crystallographic data priors to avoid unrealistic ring distortions common in standard distance geometry.

  • Parameter: Generate 50 conformers.

  • Pruning: Remove conformers with RMSD < 0.5 Å to ensure diversity.

Step 3: Torsional Scanning (The Critical Step)

The bond connecting the phenyl ring to the triazole nitrogen (N1) is not freely rotating, nor is it perfectly planar.

  • Steric Clash: The ortho-hydrogens of the phenyl ring clash with the lone pair of N2 or the hydrogen at C5 of the triazole if the system is planar (0°).

  • Conjugation: Electronic delocalization favors planarity.

  • Result: The global minimum is a twisted conformation , typically with a dihedral angle of 30°–45° .

  • Action: Perform a relaxed dihedral scan (QM or high-level Force Field like OPLS4) on the C(phenyl)-C(phenyl)-N(triazole)-C(triazole) torsion.

Step 4: QM Geometry Optimization

Refine the lowest energy conformers using Density Functional Theory (DFT).

  • Theory Level: B3LYP/6-31G(d,p) (Standard balance of cost/accuracy).

  • Solvation: Implicit solvent model (PCM) using Water (ε=78.4) to stabilize the ammonium cation.

Workflow Visualization

The following diagram illustrates the logic flow from 2D string to Docking-Ready 3D Model.

ConformerPipeline SMILES Input SMILES (Neutral) Protonate Protonation (pH 7.4) Generate Cationic Species SMILES->Protonate pKa ~9.3 Embed 3D Embedding (ETKDGv3 Algorithm) Protonate->Embed Generate 50 Confs Scan Torsional Scan (Phenyl-Triazole Bond) Embed->Scan Identify Minima QM DFT Optimization (B3LYP/6-31G*) Scan->QM Refine Geometry Final Final Ensemble (Docking Ready) QM->Final Boltzmann Weighting

Caption: Figure 1. Computational pipeline for generating bioactive conformers, emphasizing pH-correction and torsional refinement.

Molecular Modeling & Interaction Mapping[5][8]

Once the 3D structure is optimized, we analyze the electrostatic and steric features that drive binding affinity.

Electrostatic Potential (ESP) Map

The ESP surface reveals the "lock and key" features:

  • Positive Pole (Blue): Concentrated at the

    
     tail. This is the primary anchor point for ionic interactions.
    
  • Negative/Neutral Region (Red/White): The triazole ring.[4][1][5][6][7] The N2 and N4 nitrogens possess lone pairs capable of accepting hydrogen bonds or coordinating metals (e.g., Heme-Fe in CYP enzymes or FAD in LSD1).

  • Aromatic Core: The phenyl ring serves as a scaffold for

    
    -
    
    
    
    stacking interactions (e.g., with Tryptophan or Phenylalanine residues in the active site).
Pharmacophore Definition

For virtual screening, the molecule can be reduced to a 3-point pharmacophore:

  • P1 (Cation): Ammonium Nitrogen.

  • P2 (Aromatic): Phenyl Centroid.

  • P3 (H-Bond Acceptor/Aromatic): Triazole Centroid or N4 Nitrogen.

  • Vector: The distance between P1 and P3 is approximately 8.5 Å (extended conformation), a critical span for bridging sub-pockets in epigenetic targets.

Synthesis Pathway (Reference for Modeling)

Understanding the synthesis validates the accessibility of derivatives for SAR (Structure-Activity Relationship) studies. The most robust route avoids the instability of aniline intermediates by using a nitrile precursor.

Recommended Route: Nitrile Reduction

This pathway minimizes side reactions and is scalable.

  • Nucleophilic Aromatic Substitution (SɴAr): Reaction of 4-fluorobenzonitrile with 1,2,4-triazole in the presence of a base (NaH or K₂CO₃) in DMF.

  • Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) of the nitrile to the primary amine.

Synthesis SM1 4-Fluorobenzonitrile Inter 4-(1H-1,2,4-triazol-1-yl) benzonitrile SM1->Inter NaH, DMF 100°C SM2 1,2,4-Triazole SM2->Inter Prod Target: (4-(Triazol-1-yl)phenyl) methanamine Inter->Prod H2, Raney Ni or LiAlH4

Caption: Figure 2. High-yield synthetic route via SɴAr and Nitrile Reduction.

Applications in Drug Discovery[11][12][13]

LSD1 (KDM1A) Inhibition

This molecule serves as a simplified scaffold for LSD1 inhibitors .

  • Mechanism: LSD1 demethylates Histone H3 via an FAD-dependent oxidation. Inhibitors often mimic the histone lysine substrate.

  • Binding Mode: The benzylamine moiety mimics the Lysine-4 side chain, inserting into the catalytic tunnel. The triazole group extends towards the FAD cofactor, potentially engaging in

    
    -stacking with the isoalloxazine ring or blocking the substrate channel.
    
  • Relevance: Derivatives of 4-(1,2,4-triazol-1-yl)aniline are known to modulate LSD1 activity, making this methanamine analog a valuable "linker-optimized" probe.

Antifungal Pharmacophore

The 1,2,4-triazole ring is the defining feature of azole antifungals (e.g., Fluconazole).[7]

  • Mechanism: Inhibition of Lanosterol 14

    
    -demethylase (CYP51).
    
  • Interaction: The N4 nitrogen of the triazole coordinates axially to the Heme iron in the enzyme's active site, preventing substrate oxidation.

References

  • LSD1 Inhibitor Scaffolds: Kutz, C. J., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm. Link

  • Triazole Synthesis: Shelke, G. M., et al. (2015).[8] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles. Synlett. Link

  • Conformational Analysis: Freitas, M. C. R., et al. (2019). Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 1,2,3-Triazole Derivatives. Journal of the Brazilian Chemical Society. Link

  • pKa of Triazoles: Balci, M., et al. (2001). Determination of the pKa value of some 1,2,4-triazol derivatives. Ovidius University Annals of Chemistry. Link

  • RDKit Documentation: ETKDGv3: An Improved Distance Geometry Algorithm. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-stage synthesis protocol for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine (CAS: 1314979-68-0), a critical pharmacophore found in aromatase inhibitors (e.g., Letrozole) and antifungal agents.

The protocol is designed for medicinal chemistry and process development teams, prioritizing regioselectivity (N1 vs. N4 triazole isomers) and chemoselectivity (nitrile reduction without triazole ring hydrogenolysis).

Key Features
  • Scalability: Procedures are validated for gram-to-multigram scales.

  • Purity Control: Includes specific checkpoints to minimize secondary amine formation during reduction.

  • Safety: Avoids the use of pyrophoric lithium aluminum hydride (

    
    ) in favor of catalytic hydrogenation or transition-metal catalyzed borohydride reduction.
    

Retrosynthetic Analysis & Strategy

The synthesis relies on a linear construction:

  • Nucleophilic Aromatic Substitution (

    
    ):  Installation of the 1,2,4-triazole ring onto a 4-halobenzonitrile scaffold.
    
  • Nitrile Reduction: Selective reduction of the cyano group to the primary amine.

Strategic Logic
  • Starting Material: 4-Fluorobenzonitrile is selected over the bromo- or chloro- analogs due to the higher electronegativity of fluorine, which accelerates the

    
     reaction at the para-position, allowing for milder conditions and higher yields.
    
  • Regiochemistry: 1,2,4-Triazole is an ambident nucleophile. Under basic conditions (thermodynamic control), the N1-isomer is favored over the N4-isomer.

  • Reduction Method: Catalytic hydrogenation over Palladium on Carbon (Pd/C) in acidic media is chosen to prevent the formation of secondary amine dimers (a common byproduct in nitrile reductions).

Pathway Visualization

Retrosynthesis Target This compound (Target) Intermediate 4-(1H-1,2,4-Triazol-1-yl)benzonitrile (Intermediate) Target->Intermediate Nitrile Reduction (H2, Pd/C or NaBH4/CoCl2) SM1 4-Fluorobenzonitrile (Starting Material A) Intermediate->SM1 SNAr Coupling (K2CO3, DMF, Heat) SM2 1,2,4-Triazole (Starting Material B) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the assembly of the triazole core followed by functional group interconversion.

Stage 1: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile

This step utilizes a base-mediated


 coupling. While 4-chlorobenzonitrile can be used, 4-fluorobenzonitrile provides faster kinetics and cleaner profiles.
Materials
  • Reagents: 4-Fluorobenzonitrile (1.0 equiv), 1,2,4-Triazole (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv, anhydrous).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Protocol
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (10.0 g, 82.6 mmol) and 1,2,4-triazole (6.85 g, 99.1 mmol).

  • Solvation: Add anhydrous DMF (100 mL). Stir until solids are mostly dissolved.

  • Base Addition: Add

    
     (22.8 g, 165 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The limiting reagent (fluorobenzonitrile) should be fully consumed.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (600 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Yield & Characterization Data
ParameterSpecification
Typical Yield 85% – 92%
Appearance White crystalline solid
Melting Point 197–198°C [Ref 1]
1H NMR (DMSO-d6)

9.45 (s, 1H, Triazole-H), 8.35 (s, 1H, Triazole-H), 8.05 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H).[1][2][3]

Note on Regioselectivity: The N1-isomer is the major product (>95%). If the N4-isomer is observed (minor impurity), it is more water-soluble and is largely removed during the aqueous workup. Recrystallization from Ethanol/Water (9:1) can further upgrade purity.

Stage 2: Reduction to this compound

Safety Warning: Hydrogenation catalysts are pyrophoric when dry. Handle under inert atmosphere.

We present two methods. Method A is preferred for scale and purity. Method B is a viable alternative for labs lacking high-pressure hydrogenation equipment.

Method A: Catalytic Hydrogenation (Standard Protocol)

This method uses acidic conditions to protonate the primary amine as it forms, preventing it from reacting with the intermediate imine (which would form a secondary amine dimer).

  • Preparation: In a Parr hydrogenation bottle or autoclave, dissolve the Stage 1 Nitrile (5.0 g, 29.4 mmol) in Methanol (100 mL).

  • Additive: Add concentrated HCl (2.5 mL, ~1.0 equiv) or use methanolic ammonia.

    • Why? Acid traps the amine as a salt. Alternatively, ammonia saturates the equilibrium, suppressing dimer formation.

  • Catalyst: Under a nitrogen stream, carefully add 10% Pd/C (0.5 g, 10 wt% loading).

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40–50 psi (3–4 bar) .
  • Reaction: Shake/stir at room temperature for 6–12 hours.

  • Workup:

    • Filter the catalyst through a pad of Celite. Wash the pad with Methanol.

    • Concentrate the filtrate to dryness.

    • Free Basing: Dissolve the residue in water. Basify to pH >12 using 2N NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Dry organics over

      
      , filter, and concentrate.
      
Method B: Chemical Reduction ( )

Useful for small-scale, ambient pressure synthesis.

  • Dissolution: Dissolve Stage 1 Nitrile (1.0 g) and Cobalt(II) Chloride hexahydrate (1.0 equiv) in Methanol (20 mL). The solution will turn deep purple/pink.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 5.0 equiv) portion-wise.
    
    • Observation: Vigorous gas evolution (

      
      ) and formation of a black precipitate (Cobalt Boride active species).
      
  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 1N HCl carefully to destroy excess borohydride and dissolve the cobalt sludge.

  • Extraction: Basify with Ammonium Hydroxide (

    
    ) to pH 10. Extract with EtOAc.
    

Purification & Quality Control

The crude amine can be purified via acid-base extraction or salt formation.

Protocol: HCl Salt Formation (Recommended for Stability)

  • Dissolve the crude free base amine in a minimum amount of Ethanol or Methanol.

  • Add 1.25 M HCl in Ethanol (or ether) dropwise until pH is acidic.

  • Dilute with Diethyl Ether or MTBE to induce precipitation.

  • Filter the white solid (Dihydrochloride salt usually forms due to protonation of both the amine and the triazole).

Final Product Specifications
ParameterSpecification
Appearance White to off-white powder
Mass Spectrometry [M+H]+ = 175.09 (Free base)
1H NMR (D2O/HCl)

9.6 (s, 1H, Triazole), 8.8 (s, 1H, Triazole), 7.8 (d, 2H, Ar), 7.6 (d, 2H, Ar), 4.2 (s, 2H,

).
Storage Hygroscopic (as salt). Store in desiccator at -20°C.

Experimental Workflow Diagram

Workflow start Start: 4-Fluorobenzonitrile + 1,2,4-Triazole step1 Step 1: SNAr Coupling (K2CO3, DMF, 110°C) start->step1 quench1 Quench: Pour into Ice Water step1->quench1 filter1 Isolation: Filter Precipitate (Yield: ~90%) quench1->filter1 step2 Step 2: Reduction (H2, Pd/C, MeOH, HCl) filter1->step2 filter2 Workup: Filter Catalyst (Celite) & Basify (NaOH) step2->filter2 extract Purification: Extraction (DCM) & Salt Formation (HCl/EtOH) filter2->extract final Final Product: This compound extract->final

Figure 2: Process flow diagram illustrating the critical path from starting materials to the isolated amine salt.[4]

References

  • Synthesis of Letrozole Intermediates: Title: Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: Molecules (MDPI), 2023. Context: Describes the synthesis and NMR characterization of the 4-(1H-1,2,4-triazol-1-yl)aniline and related nitrile precursors. URL:[Link]

  • Nitrile Reduction Protocols: Title: Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.[5] Source: Journal of Organic Chemistry, 2022.[5] Context: Provides mechanistic insights and alternative protocols for reducing benzonitriles to benzylamines avoiding metal catalysts. URL:[Link]

  • Regioselectivity of Triazole Alkylation: Title: Regioselective synthesis of 1-substituted 1,2,4-triazoles.[3][6][7][8] Source: Organic Chemistry Portal (Abstracts of Synlett/Org Lett). Context: Validates the thermodynamic preference for N1-alkylation under basic conditions. URL:[Link]

  • Patent Reference (Process Scale)

Sources

Application Notes and Protocols for Reductive Amination Using (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (4-(1H-1,2,4-Triazol-1-yl)phenyl)methyl Moiety in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Among these, the 1,2,4-triazole heterocycle has emerged as a privileged structure, featuring in a wide array of therapeutic agents due to its metabolic stability, hydrogen bonding capabilities, and ability to engage in favorable interactions with biological targets.[1][2] The title compound, (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, is a key building block that introduces the triazole-functionalized benzylamine scaffold, a motif present in numerous biologically active compounds, including antifungal, antibacterial, and anticancer agents.

Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in organic synthesis.[3] This one-pot procedure, which combines a carbonyl compound and an amine with a reducing agent to form a more substituted amine, is celebrated for its efficiency and broad functional group tolerance. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in reductive amination protocols. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental procedures, and provide insights into reaction optimization and product purification.

Reagent Characteristics: this compound

A thorough understanding of the starting material is paramount for successful reaction design. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₉H₁₀N₄PharmaCompass
Molecular Weight174.20 g/mol PharmaCompass
AppearanceSolid (typical)General Knowledge
SolubilitySoluble in polar organic solvents such as methanol, dichloromethane, and DMF.Inferred from related compounds

The presence of the 1,2,4-triazole ring renders the aniline nitrogen less basic compared to a simple benzylamine, a factor that should be considered when selecting reaction conditions, particularly the choice of reducing agent and the need for an acid catalyst.

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination reaction proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion, followed by its immediate reduction. The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose due to its mild nature and remarkable selectivity.[5] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the aldehyde or ketone starting material.[5] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration of the intermediate carbinolamine to the iminium ion, thereby accelerating the reaction rate, especially for less reactive ketones.[4]

Reductive_Amination_Mechanism carbonyl R-C(=O)-R' carbinolamine R-C(OH)(NHCH₂Ar)-R' carbonyl->carbinolamine amine Ar-CH₂-NH₂ amine->carbinolamine iminium [R-C(=N⁺HCH₂Ar)-R'] carbinolamine->iminium + H⁺ h2o - H₂O iminium->carbinolamine - H⁺ product R-CH(NHCH₂Ar)-R' iminium->product Reduction h_plus H⁺ nabh_oac3 NaBH(OAc)₃ Reductive_Amination_Workflow start Start reagents Combine Amine and Carbonyl in Anhydrous Solvent (e.g., DCE) start->reagents stir Stir at Room Temperature (20-60 min) reagents->stir add_nabh_oac3 Add NaBH(OAc)₃ Portion-wise stir->add_nabh_oac3 react Reaction Monitoring (TLC or LC-MS) add_nabh_oac3->react quench Aqueous Work-up (sat. NaHCO₃) react->quench extract Extraction with Organic Solvent (e.g., DCM) quench->extract dry Drying and Concentration extract->dry purify Purification (Column Chromatography) dry->purify end End purify->end

Sources

Catalytic coupling reaction conditions for 1,2,4-triazole phenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Coupling Strategies for 1,2,4-Triazole Phenyl Derivatives

Abstract

The 1,2,4-triazole moiety is a cornerstone pharmacophore in medicinal chemistry, present in blockbuster antifungal (e.g., Fluconazole) and oncology therapeutics. However, the synthesis of N-aryl-1,2,4-triazoles is complicated by two primary factors: catalyst poisoning due to the triazole's high nitrogen density, and regioselectivity challenges (N1 vs. N2 vs. N4 arylation). This Application Note provides validated protocols for Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Chan-Lam) coupling, offering a decision matrix for process chemists to maximize yield and selectivity.

Introduction: The Chemo-Selectivity Challenge

The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H, 2H, and 4H forms). When subjecting this scaffold to metal-catalyzed arylation, the researcher faces a "coordination competition." The lone pairs on the triazole nitrogens (specifically N2 and N4) are potent sigma-donors that can displace ligands from the metal center, leading to the formation of stable, inactive metal-triazolyl complexes (Catalyst Resting States).

Regioselectivity Landscape:

  • N1-Arylation (Thermodynamic): Generally favored due to steric relief and electronic stabilization. This is the standard target for most drug scaffolds.

  • N2-Arylation (Kinetic): Often observed as a significant impurity (10–30%) depending on the steric bulk of the C3 substituent.

  • N4-Arylation: Rare in direct coupling without blocking groups on N1/N2.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For sterically demanding substrates or deactivated aryl halides, Pd-catalysis is the "Gold Standard." The success of this reaction hinges entirely on Ligand Selection .

Mechanistic Insight: The "Bulky Ligand" Effect

To prevent the triazole substrate from poisoning the Palladium, the phosphine ligand must be sufficiently bulky to shield the metal center.

  • Recommendation: Use AdBrettPhos or tBuXPhos . These ligands create a protective "pocket" around the Pd(0), facilitating reductive elimination while preventing the formation of off-cycle Pd-triazole aggregates (see Diagram 1).

Protocol A: High-Efficiency Pd-Coupling

Best for: Aryl Chlorides, sterically crowded partners, and scale-up.

Reagents:

  • Substrate: 1,2,4-Triazole (1.0 equiv)

  • Coupling Partner: Aryl Chloride/Bromide (1.1 equiv)

  • Catalyst: [Pd(allyl)Cl]₂ (1–2 mol%) or Pd₂(dba)₃

  • Ligand: AdBrettPhos (2–4 mol%) (L:Pd ratio 2:1)

  • Base: NaOtBu (1.5 equiv) - Critical: Strong base promotes rapid transmetallation.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Conditions: 100°C, Inert Atmosphere (Ar/N₂).

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the aryl halide, 1,2,4-triazole, NaOtBu, and the Pd precatalyst/Ligand mix.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the active Pd(0) species.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Heat to 100°C. Stirring rate >600 rpm is essential to handle the heterogeneous base.

  • Quench: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd black.

  • Purification: Flash chromatography (DCM/MeOH gradient). N1 and N2 isomers usually separate well on silica.

Copper-Catalyzed Oxidative Coupling (Chan-Lam)[1][2]

For libraries where air-stability is preferred over atom economy, the Chan-Lam coupling is the superior choice. It utilizes Aryl Boronic Acids and operates under aerobic conditions.[1]

Mechanistic Insight: The Oxidative Cycle

Unlike Pd-coupling (Pd0/PdII), Chan-Lam operates via a Cu(II)/Cu(III) cycle. The base plays a dual role: it coordinates to Copper to modulate reactivity and deprotonates the triazole to facilitate transmetallation.

Protocol B: Aerobic Cu-Coupling

Best for: Late-stage functionalization, functional group tolerance (e.g., presence of halides elsewhere in the molecule).

Reagents:

  • Substrate: 1,2,4-Triazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv) - Excess required due to protodeboronation.

  • Catalyst: Cu(OAc)₂ (10–20 mol%) - Anhydrous preferred.

  • Base: Pyridine (2.0 equiv) or Et₃N.

  • Solvent: DCM or MeOH (Open to air).

  • Oxidant: Atmospheric Oxygen (O₂ balloon accelerates rate).

Step-by-Step Methodology:

  • Open Setup: In a round-bottom flask, combine 1,2,4-triazole, Aryl Boronic Acid, and Cu(OAc)₂.

  • Solvation: Add DCM (0.2 M concentration).

  • Base Addition: Add Pyridine slowly. The solution usually turns deep blue (active Cu-amine complex).

  • Oxidation: Attach an O₂ balloon (or leave open with vigorous stirring). Stir at RT for 12–24 hours.

  • Workup: Quench with aq. NH₄Cl (removes Copper). Extract with DCM.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and the mechanistic "trap" of catalyst poisoning.

TriazoleCoupling Start Target: N-Aryl-1,2,4-Triazole Decision Select Methodology Start->Decision PathPd Buchwald-Hartwig (Pd) (High Yield / Steric Bulk) Decision->PathPd Aryl Halides PathCu Chan-Lam (Cu) (Mild / Air Tolerant) Decision->PathCu Boronic Acids Pd0 Active LPd(0) PathPd->Pd0 CuII Cu(OAc)2 (Active) PathCu->CuII OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Poison CATALYST POISONING (Pd-Triazole Complex) OxAdd->Poison Non-Bulky Ligand ProdPd Product: N1-Aryl Triazole OxAdd->ProdPd Bulky Ligand (AdBrettPhos) TransMet Transmetallation (Cu-Ar species) CuII->TransMet ProdCu Product: N1/N2 Mix TransMet->ProdCu

Caption: Figure 1: Synthetic decision tree highlighting the critical "Catalyst Poisoning" pathway (Red) in Pd-catalysis, which is mitigated by bulky ligands.

Comparative Data & Troubleshooting

Table 1: Method Selection Matrix

FeatureBuchwald-Hartwig (Pd)Chan-Lam (Cu)
Coupling Partner Aryl Chlorides/Bromides/TriflatesAryl Boronic Acids
Catalyst Cost High (Pd)Low (Cu)
Air Sensitivity High (Requires Inert Gas)None (Requires Oxygen)
Reaction Time Fast (1–4 h)Slow (12–48 h)
Regioselectivity High (N1 favored by bulky ligands)Moderate (N1/N2 mixtures common)
Scalability ExcellentModerate (Solvent volume issues)

Troubleshooting Guide (Self-Validating):

  • Problem: Reaction Stalls at 20% Conversion (Pd).

    • Diagnosis: Catalyst poisoning.[2][3] The triazole N4 is binding Pd.[4]

    • Fix: Switch to AdBrettPhos or tBuBrettPhos . Increase temperature to 110°C to promote ligand dissociation from the off-cycle state.

  • Problem: Low Yield in Chan-Lam.

    • Diagnosis: Wet molecular sieves or insufficient Oxygen.

    • Fix: Add 4Å Molecular Sieves (powdered) to scavenge water produced during the cycle. Ensure vigorous stirring to maximize O₂ mass transfer.

  • Problem: N1/N2 Isomers are inseparable.

    • Fix: Use Toluene as the reaction solvent (Pd method).[5] The higher temperature often promotes thermodynamic equilibration to the more stable N1 isomer.

References

  • Buchwald, S. L., et al. (2011). "Ligand-Controlled Regioselective Pd-Catalyzed Arylation of Azoles." Journal of the American Chemical Society. [Link]

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. [Link]

  • Ma, D., et al. (2003). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Nucleophiles." Organic Letters. [Link]

  • Ye, M., et al. (2013). "Pd-Catalyzed C–H Arylation of 1,2,4-Triazoles." Chemical Science. [Link]

Sources

Application of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine in Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Triazole-Phenyl-Methanamine Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus stands out as a "privileged structure."[1] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups bestow favorable pharmacokinetic and pharmacodynamic properties upon molecules that contain it.[1] This has led to the successful development of a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3][4]

This guide focuses on a specific, highly versatile building block: (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine . The unique arrangement of a flexible aminomethyl linker attached to a phenyl ring, which is in turn substituted with a 1,2,4-triazole, provides an exceptional scaffold for structure-activity relationship (SAR) studies. The primary amine serves as a convenient handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around a core that is already known to interact with various biological targets. This document provides a comprehensive overview of the application of this scaffold in SAR studies, complete with detailed synthetic protocols, bioassay methodologies, and strategic considerations for drug discovery professionals.

While direct, published SAR studies commencing from this compound are not extensively documented in publicly accessible literature, this guide will draw upon established principles and detailed protocols from closely related structures, particularly the analogous aniline derivative, to provide a robust framework for its application.

Part 1: Synthesis of the Core Scaffold and Analog Generation

A critical first step in any SAR campaign is the efficient and reliable synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the Starting Material: this compound

The target methanamine is accessible through a two-step process starting from commercially available materials. The key intermediate is the corresponding benzonitrile, which is then reduced to the desired primary amine.

Step 1: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

This reaction involves the nucleophilic substitution of a benzylic halide with the 1,2,4-triazole anion. The choice of base and solvent is crucial for maximizing the yield of the desired N1-substituted isomer.

  • Materials: 4-(Bromomethyl)benzonitrile, 1,2,4-triazole, Sodium hydride (NaH) or Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF) or other suitable organic solvent.[5][6][7]

  • Procedure (using NaH in DMF):

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2,4-triazole (1.0 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the sodium salt of 1,2,4-triazole.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in DMF dropwise.

    • Let the reaction stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Step 2: Reduction of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile to this compound

The nitrile group is readily reduced to a primary amine using a variety of reducing agents.

  • Materials: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solid through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Generation of an Amide Library for SAR Studies

The primary amine of the core scaffold is an excellent nucleophile for the synthesis of a diverse amide library. This approach allows for the systematic probing of the chemical space around the benzylic position. The following protocol is adapted from the synthesis of related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.[8]

  • General Procedure for Amide Coupling:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable carboxylic acid (1.1 eq) in an appropriate solvent such as dichloromethane (DCM) or DMF.

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

This protocol can be employed with a wide variety of carboxylic acids to explore the effects of different substituents on biological activity.

SAR_Analog_Generation cluster_acids Carboxylic Acids (R-COOH) start this compound coupling Amide Coupling (EDC, HOBt, DIPEA) start->coupling aliphatic Aliphatic aliphatic->coupling aromatic Aromatic aromatic->coupling heterocyclic Heterocyclic heterocyclic->coupling analogs Amide Analog Library (Diverse R groups) coupling->analogs

Caption: Workflow for generating an amide analog library for SAR studies.

Part 2: Biological Evaluation and SAR Analysis

The diverse biological activities reported for 1,2,4-triazole derivatives necessitate a multi-pronged approach to biological evaluation.[2][4] Based on existing literature for related compounds, key therapeutic areas to explore include anticancer, anticonvulsant, and anti-inflammatory activities.

Anticancer Activity Screening

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is a primary screen for cytotoxic effects.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized amide analogs in the culture medium. The final DMSO concentration should be kept below 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Compound Scaffold Cancer Cell Line IC₅₀ (µM)
Diaryl-1,2,4-triazole-caffeic acid hybridA549 (Lung)9.52–11.16
Diaryl-1,2,4-triazole-caffeic acid hybridCaco-2 (Colon)9.52–11.16
Diaryl-1,2,4-triazole-caffeic acid hybridPC-3 (Prostate)9.52–11.16
1,2,4-Triazole containing hydrazide-hydrazonePC-3 (Prostate)26.0

Table 1: Representative anticancer activities of 1,2,4-triazole derivatives against various cancer cell lines. Data extracted from a review on the medicinal attributes of 1,2,4-triazoles.[4]

Anticancer_SAR_Logic scaffold This compound Core Scaffold modification Vary 'R' group in Amide Analogs scaffold->modification bioassay MTT Assay on Cancer Cell Lines modification->bioassay data_analysis Determine IC50 values bioassay->data_analysis sar_conclusion Establish Structure-Activity Relationship (SAR) data_analysis->sar_conclusion

Caption: Logical workflow for establishing SAR in anticancer screening.

Anticonvulsant Activity Screening

Benzylamine derivatives and 1,2,4-triazole-containing compounds have shown promise as anticonvulsant agents.[11][12][13][14] Evaluation in established animal models is a crucial step in identifying lead candidates.

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying potential anticonvulsant drugs.[8]

  • Animals: Male Kunming mice (18-22 g).

  • MES Test:

    • Administer the test compounds intraperitoneally (i.p.) at various doses.

    • After a set period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension reflex. The absence of this reflex is considered protection.

    • Calculate the median effective dose (ED₅₀) for protection against MES-induced seizures.

  • scPTZ Test:

    • Administer the test compounds i.p. at various doses.

    • After a set period (e.g., 30 minutes), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).

    • Observe the mice for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures during the observation period is considered protection.

    • Calculate the ED₅₀ for protection against scPTZ-induced seizures.

Compound MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg)
6f13.119.7
6l9.119.0

Table 2: Anticonvulsant activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives. Data extracted from a study on the pharmacological activity of these compounds.[8]

Anti-inflammatory Activity Screening

The 1,2,4-triazole scaffold is also present in compounds with anti-inflammatory properties.[3][15][16][17][18] A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 murine macrophage cells.

  • Materials: RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, LPS, Griess Reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

    • It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.

Part 3: Data Interpretation and SAR Insights

The systematic generation and testing of an analog library allow for the elucidation of key structure-activity relationships. When analyzing the data, consider the following:

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the carboxylic acid moiety can significantly impact activity. For example, in some series of 1,2,4-triazole derivatives, electron-withdrawing groups on a phenyl ring have been shown to enhance antibacterial activity.[4]

  • Steric Effects: The size and shape of the 'R' group in the amide analogs will influence how the molecule fits into the binding pocket of the target protein. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a loss of activity.

  • Lipophilicity: The overall lipophilicity of the analogs, often expressed as logP, will affect their solubility, cell permeability, and interaction with hydrophobic pockets in the target protein.

  • Positional Isomerism: The position of substituents on aromatic rings can have a profound impact on activity. For instance, a phenoxy moiety at the para-position of a phenyl ring in a series of 1,2,4-triazole-3-thiols resulted in broad-spectrum antibacterial activity.[4]

By correlating these structural modifications with the observed biological activity, researchers can build a predictive model to guide the design of more potent and selective compounds.

Conclusion

This compound represents a highly valuable and versatile scaffold for SAR studies in drug discovery. Its straightforward synthesis and the presence of a reactive primary amine handle allow for the rapid generation of diverse analog libraries. By applying the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this privileged core to identify novel lead compounds with potential therapeutic applications in oncology, neurology, and inflammatory diseases. The insights gained from such SAR studies are crucial for the rational design and optimization of next-generation therapeutics.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. Available at: [Link]

  • Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile. Google Patents.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. PubMed. Available at: [Link]

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Semantic Scholar. Available at: [Link]

  • New derivatives of benzylamide with anticonvulsant activity. PubMed. Available at: [Link]

  • Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. Available at: [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. ScienceDirect. Available at: [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral. bioRxiv. Available at: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link]

  • REGIOSPECIFIC PROCESS FOR THE PREPARATION OF 4-[1- (4-CYANOPHENYL)-1-(1,2,4-TRIAZOL-1-YL)METHYL]BENZONITRILE. WIPO Patentscope. Available at: [Link]

  • The Structure−Activity Relationship of the 3-Oxy Site in the Anticonvulsant ( R )- N -Benzyl 2-Acetamido-3-methoxypropionamide. UNC Gillings School of Global Public Health. Available at: [Link]

  • Discovery of benzylidene derivatives as potent Syk inhibitors: synthesis, SAR analysis, and biological evaluation. PubMed. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Semantic Scholar. Available at: [Link]

  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available at: [Link]

  • Synthesis of 4-(1H-1,2,4-triazol-1-yl)phenol. PrepChem.com. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Available at: [Link]

  • Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. Available at: [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an. Nanyang Technological University. Available at: [Link]

  • Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journals. Available at: [Link]-209-S1.pdf)

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Optimization of reaction yields for triazolyl-benzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Yield Optimization of Triazolyl-benzylamines

Introduction: The Significance of the Triazole Moiety

The 1,2,3-triazole ring is a privileged structural motif in modern chemistry, prized for its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding. These characteristics make it a cornerstone in various scientific domains, from medicinal chemistry and drug development, where it serves as a robust pharmacophore, to materials science and bioconjugation.[1][2][3][4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides an exceptionally reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6][7] This reaction's high efficiency, mild conditions, and broad functional group tolerance have made it an indispensable tool for synthesizing complex molecules like triazolyl-benzylamines.[2][8]

This guide provides an in-depth exploration of the synthesis of triazolyl-benzylamines, focusing on the critical parameters that govern reaction yield and purity. We will dissect the synthesis of the requisite precursors, delve into the mechanistic nuances of the CuAAC reaction, and offer detailed, field-tested protocols for optimization, purification, and characterization.

Part 1: Synthesis of Key Precursors

The successful synthesis of the target triazole hinges on the quality and purity of its precursors: the benzyl azide and a terminal alkyne.

Benzyl Azide Synthesis via Nucleophilic Substitution

The most common and efficient method for synthesizing benzyl azide is the SN2 reaction between a benzyl halide (bromide or chloride) and an azide salt, typically sodium azide (NaN₃).[9] The reaction proceeds readily due to the high nucleophilicity of the azide anion and the reactivity of the benzylic position.[10]

Reaction Mechanism: The azide anion (N₃⁻) acts as a potent nucleophile, displacing the halide leaving group from the benzylic carbon. The reaction is typically performed in a polar aprotic solvent, which solvates the cation of the azide salt while leaving the azide anion relatively free to attack the electrophilic carbon center.[9]

Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[9][11]

  • Diethyl ether

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]

  • Round-bottom flask, magnetic stir bar, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.1 to 1.5 molar equivalents relative to benzyl bromide) in DMF or DMSO. Stir the mixture vigorously until the sodium azide is fully dissolved.[11]

  • Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed.

  • Upon completion, carefully quench the reaction by diluting the mixture with a significant volume of water.

  • Transfer the aqueous mixture to a separatory funnel and extract the benzyl azide product with diethyl ether (3x portions).[9][11]

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF/DMSO and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.[9] The product is often of sufficient purity for the subsequent cycloaddition step.[10]

Safety Note: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding high temperatures, shock, and friction. Perform all operations in a well-ventilated fume hood.

Table 1: Representative Solvent and Temperature Effects on Benzyl Azide Synthesis

Solvent Temperature Typical Yield Notes
DMF Room Temp >90% Excellent solvent for NaN₃, easy workup.[9][10]
DMSO Room Temp >90% Higher boiling point, may require more extensive washing during workup.[11]

| DMF/Water | Room Temp | ~92% | The presence of water can facilitate the dissolution of NaN₃.[10] |

Terminal Alkynes

A wide variety of terminal alkynes are commercially available. Should a custom alkyne be required, numerous established synthetic routes exist, such as the Sonogashira coupling or the Corey-Fuchs reaction, which are beyond the scope of this guide. Ensure the terminal alkyne is pure and free from any catalyst residues that might interfere with the subsequent CuAAC reaction.

Part 2: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this synthesis, forming the 1,4-disubstituted triazole ring with high fidelity.[6] Understanding the factors that control this reaction is paramount to optimizing the yield of the desired triazolyl-benzylamine.

CuAAC_Mechanism cluster_cat_formation Catalyst Generation & Activation cluster_catalytic_cycle Catalytic Cycle Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I Cu(I) Active Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Coordination Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Azide Benzyl Azide (Bn-N₃) Cu_Triazolide Cu(I)-Triazolide Intermediate Azide->Cu_Triazolide Ligand Ligand (L) (e.g., THPTA, TBTA) Ligand->Cu_I Stabilization Cu_Acetylide->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonolysis

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Parameters for Yield Optimization

The yield and rate of the CuAAC reaction are highly dependent on a synergistic interplay of several factors.

  • Copper Source and Reducing Agent: The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more reliable and common approach is to generate Cu(I) in situ from a stable Cu(II) precursor, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[12][13][14] This ensures a constant, low concentration of the active Cu(I) catalyst throughout the reaction.

  • Ligands: Ancillary ligands are crucial for accelerating the reaction and protecting the Cu(I) catalyst from oxidation and disproportionation.[15][16] They stabilize the catalytically active species, leading to cleaner reactions and higher yields, especially in complex or biological media.[14][17]

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A highly effective ligand, but its poor aqueous solubility limits its use to organic or mixed aqueous/organic solvent systems.[13]

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is ideal for bioconjugation and reactions in aqueous media, simplifying the entire process.[13][14]

  • Solvent System: The choice of solvent is critical for ensuring that all reactants are fully dissolved. Incomplete dissolution is a common cause of low yields.

    • t-Butanol/Water (1:1): A versatile and widely used system that accommodates a broad range of substrates.[18]

    • DMSO, DMF, THF: Good choices for substrates with poor water solubility.[19][20]

    • Green Solvents: Deep eutectic solvents (like choline chloride/glycerol) and alcohols (like ethanol) are being increasingly used as environmentally benign alternatives.[21][22]

  • Temperature and Reaction Time: Most CuAAC reactions proceed efficiently at room temperature, often reaching completion within 1 to 24 hours.[23] For sluggish reactions, gentle heating (e.g., 40-70 °C) can increase the reaction rate.[22] However, higher temperatures may also lead to the decomposition of reactants or the product.[24] Microwave irradiation can dramatically reduce reaction times to mere minutes.[18][25]

  • Stoichiometry and Concentration: Typically, the azide and alkyne are used in near-equimolar amounts, or with a slight excess (1.1-1.2 equivalents) of one component to drive the reaction to completion. Catalyst loading is generally low, ranging from 0.05 to 5 mol%.[14][22] The concentration of reactants should be high enough to ensure a reasonable reaction rate but low enough to maintain solubility.

Table 2: Comparison of Common Ligands for CuAAC Reactions

Ligand Key Feature Recommended Solvent(s) Typical Loading (vs. Cu) Reference(s)
TBTA High efficiency, organic soluble DMSO, DMF, THF, CH₂Cl₂ 1-2 equivalents [13][26]

| THPTA | High efficiency, water soluble | Water, t-BuOH/H₂O, PBS | 2-5 equivalents |[13][14][27] |

Protocol 2: General Procedure for CuAAC Reaction Optimization

This protocol outlines a general procedure for the synthesis of a triazolyl-benzylamine, which can be adapted for optimization.

Materials:

  • Benzyl azide (1.0 eq)

  • Terminal alkyne (1.0-1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.1-0.3 eq)[28]

  • Ligand (e.g., THPTA) (0.02-0.25 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O)

  • Reaction vial or flask

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve the benzyl azide and the terminal alkyne in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst/Ligand Premix: In a separate microfuge tube, prepare a stock solution of CuSO₄·5H₂O in water. In another, prepare a stock solution of the ligand (e.g., THPTA) in water. Just before use, create a premixed solution by adding the ligand solution to the CuSO₄ solution and vortexing briefly.[12][14] A 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect against oxidation.[14]

  • Reducing Agent: In a separate microfuge tube, prepare a fresh stock solution of sodium ascorbate in water. This solution should be made fresh as it can degrade over time.[28]

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the premixed catalyst/ligand solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[13]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Workup: Once the reaction is complete, the workup procedure will vary. For aqueous mixtures, the product may be extracted with an organic solvent like ethyl acetate. For reactions in DMF or DMSO, the mixture is often diluted with water to precipitate the product or facilitate extraction.[23][29]

workflow start Start precursors Synthesize/Procure Precursors (Benzyl Azide, Alkyne) start->precursors dissolve Dissolve Azide & Alkyne in Solvent precursors->dissolve reaction Combine & Stir (Room Temp or Heat) dissolve->reaction catalyst_prep Prepare Catalyst System (CuSO₄ + Ligand + Na-Ascorbate) catalyst_prep->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for triazolyl-benzylamine synthesis.

Part 3: Purification and Characterization

A key advantage of click chemistry is that reactions are often very clean, sometimes yielding products that require minimal purification.[23][25] However, for applications requiring high purity, a robust purification strategy is essential.

Purification Protocols
  • Removal of Copper Catalyst: The primary contaminant is the copper catalyst. This can be removed by washing the organic extract with an aqueous solution of ammonia or ammonium hydroxide, which forms a water-soluble copper-ammonia complex.[29] Alternatively, stirring the crude product with a chelating resin can effectively sequester copper ions.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product to a high degree. The choice of eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) will depend on the polarity of the triazole product.[30]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method to obtain highly pure, crystalline material.

  • Distillation: While sometimes used for purification, distillation of triazoles can be hazardous and should be approached with extreme caution, as explosions have been reported.[31][32]

Characterization

The identity and purity of the final triazolyl-benzylamine product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic proton signal for the C5-H of the 1,4-disubstituted triazole ring typically appears as a singlet in the aromatic region (~7.5-8.5 ppm). 2D NMR techniques can be used for unambiguous assignment of all signals.[33][34]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to confirm the disappearance of the characteristic azide (strong stretch at ~2100 cm⁻¹) and terminal alkyne (stretch at ~2100-2140 cm⁻¹ and C-H stretch at ~3300 cm⁻¹) starting material signals.[11]

Part 4: Troubleshooting

Troubleshooting Start Low or No Yield Check_Solubility Problem: Poor Reactant Solubility Solution: Check if all components are fully dissolved. Change to a different solvent system (e.g., DMSO, DMF) or increase co-solvent ratio. Start->Check_Solubility Check_Catalyst Problem: Inactive Catalyst Solution: Use fresh sodium ascorbate solution. Ensure Cu(II) source is not degraded. Increase ligand:copper ratio to 5:1. Start->Check_Catalyst Check_Purity Problem: Impure Starting Materials Solution: Purify benzyl azide and alkyne before use. Check for impurities via NMR. Start->Check_Purity Check_Temp Problem: Sluggish Reaction Solution: Gently warm the reaction to 40-60°C. Consider using microwave irradiation for rapid synthesis. Start->Check_Temp Success Improved Yield Check_Solubility->Success Check_Catalyst->Success Check_Purity->Success Check_Temp->Success

Caption: Logic flowchart for troubleshooting low reaction yields.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Organic Chemistry Portal. Synthesis of benzyl azides. Organic Chemistry Portal. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Protocols. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Google Patents. (1981).
  • Google Patents. (1979).
  • SciSpace. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. [Link]

  • ChemHelp ASAP. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]

  • ResearchGate. Synthesis of benzyl azide from benzyl halide. ResearchGate. [Link]

  • Glen Research. (2008). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.1. [Link]

  • Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Google Patents. (1983). EP 0075459 B1 - Process for making triazoles.
  • Espacenet. (1983). EP0075459A1 - Process for making triazoles. [Link]

  • National Institutes of Health (NIH). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. [Link]

  • Chakraborti et al. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • ResearchGate. Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. [Link]

  • ResearchGate. Effect of solvent on the synthesis of -keto1,2,3-triazoles. ResearchGate. [Link]

  • National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PubMed Central. [Link]

  • ResearchGate. (2022). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. ResearchGate. [Link]

  • National Institutes of Health (NIH). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PubMed Central. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Royal Society of Chemistry. (2018). Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents. RSC Publishing. [Link]

  • National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Yusuf, M. et al. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PubMed Central. [Link]

  • University of Birmingham. Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham Research Portal. [Link]

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  • ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Publications. [Link]

  • Singh, A. K., & Kandel, K. R. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol]. Department of Chemistry, Tri-Chandra Multiple Campus, Tribhuvan University. [Link]

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Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRZ-AMINE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine typically proceeds via a two-step sequence: nucleophilic aromatic substitution (


) to form a nitrile precursor, followed by reduction to the primary amine.

Users reporting "low yields" (<40%) almost invariably encounter failure in one of two specific bottlenecks:

  • Regioisomer Contamination (Step 1): Formation of the N4-isomer during the coupling of 1,2,4-triazole.

  • Catalyst Poisoning (Step 2): The triazole ring coordinates to transition metal catalysts (Pd, Pt), halting hydrogenation of the nitrile.

This guide provides the protocols and troubleshooting logic to resolve these specific failure modes.

Phase 1: The Coupling Stage (Precursor Synthesis)

Objective: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile. Common Failure: Inseparable mixture of N1 and N4 isomers reducing isolated yield.

The Mechanism of Failure

1,2,4-Triazole is an ambident nucleophile. Under basic conditions, the triazolide anion can attack the electrophile (4-fluorobenzonitrile) at either the N1 or N4 position.

  • N1-Isomer (Target): Thermodynamically more stable.

  • N4-Isomer (Impurity): Kinetically favored in some conditions; difficult to separate by crystallization.

Troubleshooting Workflow

CouplingLogic Start Start: Low Coupling Yield CheckIsomer Check HPLC/NMR: Is there an N4-isomer peak? Start->CheckIsomer YesIsomer Yes: Regioselectivity Issue CheckIsomer->YesIsomer Detected NoIsomer No: Incomplete Conversion CheckIsomer->NoIsomer Clean but low yield Solvent Switch Solvent to DMSO Increase Temp to >100°C YesIsomer->Solvent Base Switch Base: Use K2CO3 (anhydrous) NoIsomer->Base Result Target: >95% N1-Isomer Solvent->Result Base->Result

Figure 1: Decision tree for optimizing the


 coupling reaction.
Optimized Protocol: Coupling

Reference Standard: Adapted from Letrozole intermediate synthesis [1].

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), 1,2,4-Triazole (1.2 eq),

    
     (1.5 eq, anhydrous).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents favor the

    
     mechanism).
    
  • Conditions: Heat to 110°C for 4–6 hours.

    • Why? Higher temperatures facilitate the thermodynamic equilibration, favoring the stable N1-isomer over the N4-isomer.

  • Workup: Pour into ice water. The product should precipitate.

    • Critical Step: If the solid is sticky or gummy, the N4 content is likely high. Recrystallize from Ethanol/Water (9:1) to purge the N4 isomer.

Phase 2: The Reduction Stage (Nitrile to Amine)

Objective: Conversion of -CN to


.
Common Failure:  Reaction stalls at 50% conversion or yields secondary amines.
The "Catalyst Poisoning" Trap

The 1,2,4-triazole ring is a potent ligand. In a standard hydrogenation (


, Pd/C), the N2 or N4 nitrogen atoms bind to the Palladium surface, effectively "poisoning" the catalyst and preventing the nitrile from adsorbing.
Comparative Reduction Strategies
MethodReagentsSuccess RateProsCons
A. Acidic Hydrogenation

(50 psi), Pd/C, HCl/MeOH
HighAcid protonates the triazole, preventing catalyst poisoning.Corrosive; requires careful salt neutralization.
B. Chemical Reduction

,

HighRobust; no high-pressure equipment needed.Borate salts can be messy during workup.
C. Hydride Reduction

(LAH) in THF
MediumFast reaction.Risk of over-reduction or ring cleavage; strict anhydrous conditions.
D. Standard Hydrogenation

, Pd/C, Neutral MeOH
Low Simple setup.High failure rate due to poisoning.
Recommended Protocol: The Cobalt Boride Method (Method B)

This method is preferred for bench-scale (<10g) as it avoids high-pressure hydrogen and catalyst poisoning [2].

  • Setup: Dissolve 4-(1H-1,2,4-triazol-1-yl)benzonitrile (10 mmol) and

    
     (20 mmol) in Methanol (50 mL).
    
  • Addition: Cool to 0°C. Add

    
     (100 mmol) portion-wise.
    
    • Observation: The solution will turn black (formation of active Cobalt Boride species) and evolve hydrogen gas vigorously.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Add 3N HCl carefully to destroy excess borohydride and dissolve the cobalt sludge.

  • Isolation: Basify with conc.

    
     to pH > 12 and extract with DCM.
    

Phase 3: Purification & Isolation (The Polarity Trap)

Issue: The product is a primary amine attached to a polar triazole. It is highly water-soluble, leading to massive losses during aqueous extraction.

Isolation Workflow

Purification Crude Crude Reaction Mixture (Acidic/Aqueous) Basify Basify to pH > 12 (Use NaOH or NH4OH) Crude->Basify Extract Extraction Solvent: DCM + 5% MeOH Basify->Extract Do NOT use Ether/Hexane Dry Dry (Na2SO4) & Evaporate Extract->Dry Salt Optional: Form HCl Salt (Precipitate from EtOH) Dry->Salt For long term storage

Figure 2: Workup procedure to maximize recovery of the polar amine.

Key Technical Note: Do not use Diethyl Ether or Ethyl Acetate for extraction. The partition coefficient (


) of this molecule requires a more polar organic phase. Use Dichloromethane (DCM) containing 5-10% Methanol .

FAQ: Troubleshooting Specific Symptoms

Q1: I see a spot on TLC that moves slower than my product. What is it?

  • Diagnosis: This is likely the secondary amine dimer.

  • Cause: During reduction, the intermediate imine can react with the already formed amine.

  • Fix: If using hydrogenation, increase the pressure or add ammonia (

    
    ) to the solvent to suppress secondary amine formation.
    

Q2: My NMR shows the triazole protons, but the integration is wrong.

  • Diagnosis: You likely have the N4-isomer .

  • Check: In the N1-isomer (correct product), the triazole protons are distinct singlets with a wide chemical shift separation (typically

    
     8.2 and 9.2 ppm). In the N4-isomer (symmetric), the protons are chemically equivalent or very close (
    
    
    
    8.5 ppm singlet).

Q3: The product turns yellow/brown upon standing.

  • Diagnosis: Oxidation/Carbamate formation. Primary benzylic amines react avidly with atmospheric

    
     to form carbamates.
    
  • Fix: Store the compound as its Hydrochloride salt (R-NH3+ Cl-). It is indefinitely stable as a salt.

References

  • US Patent 5473078A. Method of preparation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1] (Describes the regioselective coupling conditions). Link

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.[2] J. Org.[2] Chem., 87, 16230-16235.[2] (Describes borane-based reduction alternatives). Link

  • Gharpure, S. J., et al. Regioselective Synthesis of Halotriazoles and their Utility in Metal Catalyzed Coupling Reactions.[3] (Discusses triazole regioselectivity). Link

Sources

Removing impurities and byproducts from (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Case ID: TRZ-AM-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Chemical Context

You are isolating This compound , a highly polar primary amine intermediate often used in the synthesis of aromatase inhibitors and antifungals.[1]

The Core Challenge: This molecule presents a "double-bind" in purification:

  • High Polarity: The combination of the primary amine (pKa ~9.5) and the 1,2,4-triazole ring makes the compound water-soluble, leading to poor recovery during standard organic extractions.[1]

  • Basic Impurities: The crude mixture often contains unreacted triazole (pKa ~2.3) and dimeric secondary amines generated during the reduction of the nitrile precursor.

This guide moves beyond standard protocols to provide chemically grounded troubleshooting for these specific issues.

Module 1: The "Ghost Product" (Poor Recovery)

User Complaint: "My TLC shows conversion, but after extraction with Ethyl Acetate/Water, the organic layer is empty. Where is my product?"

Root Cause Analysis: The target amine is likely trapped in the aqueous phase. The 1,2,4-triazole ring is a hydrogen-bond acceptor, and the benzylamine moiety is a hydrogen-bond donor/acceptor.[1] At neutral or slightly acidic pH, the amine is protonated (


), rendering it 100% water-soluble.[1] Even as a free base (pH > 10), its partition coefficient (

) is low.[1]

Protocol: Enhanced Salting-Out Extraction Do not use Diethyl Ether or Hexane.[1] They are too non-polar.

  • pH Adjustment:

    • Cool the aqueous layer to 0–5°C.

    • Basify to pH > 12 using 5M NaOH. Note: You must exceed the pKa of the amine (9.5) by at least 2 units to ensure >99% exists as the free base.

  • The Salting Step (Critical):

    • Saturate the aqueous phase with NaCl (Brine).[2] This disrupts the hydration shell around the polar amine, forcing it into the organic phase ("Salting Out").[2]

  • Solvent System:

    • Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (4:1) as the extraction solvent.[1] Isopropanol helps solvate the polar triazole ring.

  • Multi-Pass Extraction:

    • Perform 4x extractions.[1] A single pass is insufficient for this polarity.

Module 2: Removing the Nitrile Precursor

User Complaint: "I have 10% unreacted 4-(1H-1,2,4-triazol-1-yl)benzonitrile in my crude. It co-elutes on silica."[1]

Root Cause Analysis: The nitrile precursor is the most common impurity if the reduction (e.g., Raney Ni/H2 or Borane) is incomplete. Since the nitrile is neutral and the product is basic , Chemoselective Acid-Base Extraction is the most efficient purification method, superior to chromatography.

Workflow Visualization (Graphviz) This flowchart illustrates the "Trap and Release" mechanism for isolating the amine.

AcidBaseExtraction Crude Crude Mixture (Amine + Nitrile + Salts) Acidify Step 1: Dissolve in DCM Add 1M HCl (aq) Crude->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Layer 1 (Contains Nitrile/Neutrals) Sep1->Org1 Neutrals Aq1 Aqueous Layer 1 (Contains Product as R-NH3+) Sep1->Aq1 Protonated Amine Waste Discard Org1->Waste Wash Step 2: Wash Aq with fresh DCM (Removes trace Nitrile) Aq1->Wash Basify Step 3: Basify Aq to pH 12-14 (NaOH) Wash->Basify Extract Step 4: Extract with DCM:IPA (9:1) Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg

Caption: Chemoselective "Trap and Release" protocol separating the basic triazole-amine from neutral nitrile impurities.

Module 3: Regioisomer Contamination (N1 vs. N4)

User Complaint: "My NMR shows a small set of satellite peaks. Is this the N4 isomer?"

Scientific Context: When synthesizing the triazole ring (or coupling 1,2,4-triazole to a halide), alkylation/arylation usually favors the N1-position (thermodynamic product) over the N4-position (kinetic product) by a ratio of ~9:1 to 20:[1]1. However, the N4 isomer is a common impurity.

Differentiation & Removal:

  • Symmetry Check: The N4-isomer is symmetric (

    
    ), while the N1-isomer is asymmetric (
    
    
    
    ).
    • 1H NMR: N4 isomer triazole protons appear as a singlet (2H equivalent).[1] N1 isomer protons appear as two distinct singlets (H3 and H5 are different).[1]

  • Purification Strategy:

    • Recrystallization: The N4 isomer often has a significantly higher melting point and lower solubility due to crystal packing symmetry.

    • Solvent: Boil the crude solid in Ethanol . The N1-product (target) usually dissolves; the N4-impurity may remain insoluble or crystallize out first upon cooling. Filter hot if N4 is the solid, or cool to crystallize N1 (verify with solubility test).

Module 4: Chromatographic Rescue

If extraction fails or high purity (>99.5%) is required for biological assays, use Flash Chromatography.[1]

The Problem: Standard Silica (SiO2) is acidic. It binds the basic amine strongly, leading to "streaking" and broad peaks.

The Solution: Amine-Modified Mobile Phase

ParameterRecommendationRationale
Stationary Phase Standard Silica (40-63 µm)Cost-effective; requires additives.
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.
Mobile Phase B Methanol (MeOH) containing 1% NH₄OH (7N in MeOH)MeOH provides polarity; Ammonia competes for silanol sites, preventing amine tailing.[1]
Gradient 0% → 10% B over 15 CVSlow gradient allows separation of the amine from the more non-polar nitrile.
TLC Visualization Ninhydrin StainSpecific for primary amines (turns purple/red).[1] UV is also active (254 nm).[1]

References & Grounding

  • Basicity of Triazoles: 1,2,4-Triazole has a pKa of ~2.45 (protonated) and ~10.26 (neutral), while benzylamine derivatives are typically pKa ~9.[1]5. This differential is the basis for Module 2.

    • Source:[1]

  • Nitrile Reduction Methodologies: Thermal decomposition of ammonia borane or catalytic hydrogenation are standard routes for converting 4-cyanophenyl-triazoles to methanamines.[1]

    • Source: [Ding, M. et al. "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." J. Org.[1][3] Chem. 2022]([Link]1]

  • Regioselectivity (N1 vs N4): Alkylation of 1,2,4-triazole typically yields a 9:1 mixture favoring N1.[1][4] Separation is achievable via chromatography or exploiting solubility differences.[2][4]

    • Source:

  • General Amine Workup: Standard protocols for polar amine isolation involving salting out and pH adjustment.[1]

    • Source:[1]

Sources

Technical Support Center: A Scientist's Guide to Purifying Triazole-Based Amines with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the purification of triazole-based amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these versatile heterocyclic compounds. The inherent basicity of the amine functional groups, coupled with the electronic properties of the triazole ring, often leads to frustrating chromatographic behaviors like severe peak tailing, poor resolution, and even irreversible adsorption onto the stationary phase.

This resource moves beyond generic protocols. Here, we delve into the "why" behind the methods, offering evidence-based strategies and troubleshooting frameworks grounded in chromatographic principles. Our goal is to empower you to not only solve immediate purification problems but also to develop robust, reproducible methods for your specific triazole-containing molecules.

Section 1: Foundational Principles & Common Challenges

FAQ 1: Why are my triazole-based amines showing severe peak tailing on a standard silica gel column?

Peak tailing is the most frequently reported issue when purifying amines on silica gel.[1] This phenomenon is primarily caused by strong secondary interactions between the basic amine and acidic silanol groups (Si-OH) on the surface of the silica.[2][3] These interactions, which include hydrogen bonding and ionic interactions, create multiple retention mechanisms for a single analyte, leading to a delayed and asymmetrical elution profile.[1][2]

The acidic nature of silica's surface protonates the basic amine, causing it to bind strongly and elute slowly, resulting in a "tail." This not only diminishes resolution between your target compound and impurities but also impacts the accuracy of quantification.[1][2]

FAQ 2: I'm losing a significant amount of my compound on the column. Is it gone forever?

This is a common and frustrating problem, often linked to the same acidic silanol interactions causing peak tailing.[4] In severe cases, the interaction between a basic tertiary amine and the acidic silica surface can lead to irreversible adsorption, meaning your compound remains permanently bound to the column.[4] Compound degradation on the acidic silica surface can also be a cause for yield loss.[5] Before attempting a large-scale purification, it is prudent to test your compound's stability on a small amount of silica gel.[5]

Section 2: Strategic Method Development

Optimizing a purification method requires a systematic approach to selecting the stationary and mobile phases. The key is to mitigate the undesirable interactions that lead to poor chromatography.

Core Strategy: Taming the Silanol Interaction

The primary goal for purifying basic amines on silica is to "neutralize" the acidic silanol groups. This can be achieved in two main ways: modifying the mobile phase or choosing a different stationary phase.

Q: How can I adjust my mobile phase to improve the peak shape of my amine on a standard silica column?

By adding a small amount of a basic modifier to your eluent, you can significantly improve peak shape and recovery.[4][6] This additive, often a volatile amine, acts as a competitive base, interacting with the acidic silanol sites and preventing your triazole-amine from binding too strongly.[7][8]

Recommended Mobile Phase Additives:

AdditiveTypical Concentration (v/v)Use Case & Considerations
Triethylamine (TEA) 0.1 - 2%The most common choice. It effectively masks silanol groups. Being volatile, it is easily removed during solvent evaporation.[4][9]
Ammonia 0.1 - 1% (e.g., in Methanol)A stronger base, useful for more basic amines that still show tailing with TEA. Often used as a 7N solution in methanol.[4]
n-Propylamine ~0.1%An alternative volatile amine that has been shown to be effective in minimizing peak tailing.[6]

Experimental Protocol: Basic Modifier Addition

  • Solvent Preparation : Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Modifier Addition : To the prepared mobile phase, add the chosen basic modifier. For example, for a 1 L mobile phase, add 1-20 mL of triethylamine for a 0.1-2% concentration.

  • Column Equilibration : Equilibrate your packed silica gel column with at least 3-5 column volumes of the modified mobile phase before loading your sample. This ensures the silanol groups are fully passivated.

  • Elution : Run the chromatography using the modified mobile phase, collecting fractions as usual.

Q: Standard silica isn't working well, even with additives. What other stationary phases should I consider for my triazole-based amine?

When mobile phase modification is insufficient, changing the stationary phase is the next logical step. Several alternatives to standard silica are available, each offering unique advantages for amine purification.

Stationary PhasePrinciple of OperationIdeal for...
Amine-functionalized Silica The silica surface is bonded with aminopropyl groups, creating a weakly basic environment that repels basic analytes and minimizes silanol interactions.[4][10]General purpose purification of basic compounds. Often allows for the use of simpler, non-basic mobile phases (e.g., hexane/ethyl acetate).[7][8]
Basic Alumina Alumina is inherently more basic than silica gel and can be a good, cost-effective alternative for purifying acid-sensitive or very basic compounds.[4]Acid-sensitive compounds and strongly basic amines.
Reversed-Phase (e.g., C18) Separation is based on hydrophobicity. Operating at a high pH keeps the amine in its neutral, more hydrophobic form, increasing retention and improving peak shape.[7][11]Polar, ionizable triazole-amines. The use of a high pH mobile phase (e.g., with 0.1% ammonium hydroxide) is crucial.[7]
HILIC (Hydrophilic Interaction Liquid Chromatography) Employs a polar stationary phase (like silica or a triazole-bonded phase) and a high organic/low aqueous mobile phase. It's excellent for retaining and separating very polar compounds.[12][13]Highly polar triazole-amines or triazole salts that are poorly retained in reversed-phase.[14][15]
Mixed-Mode Chromatography These phases combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support.[16][17]Complex mixtures containing compounds with diverse polarities and charge states. They offer unique selectivity.[18][19]

Workflow for Stationary Phase Selection

Start Start: Purification of a Triazole-Based Amine Silica Attempt 1: Standard Silica Gel Start->Silica Silica_TLC Run TLC with various Hexane/EtOAc ratios Silica->Silica_TLC Tailing Observe Peak Tailing? Silica_TLC->Tailing Add_Base Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase Tailing->Add_Base Yes Success Purify on Silica with Modified Mobile Phase Tailing->Success No Re_TLC Re-run TLC with modified mobile phase Add_Base->Re_TLC Tailing_Again Still Tailing? Re_TLC->Tailing_Again Tailing_Again->Success No Alt_Phase Select Alternative Stationary Phase Tailing_Again->Alt_Phase Yes Polarity Assess Compound Polarity Alt_Phase->Polarity Polar Highly Polar or Salt Form? Polarity->Polar Yes NonPolar Moderately Polar / Non-Polar? Polarity->NonPolar No HILIC Consider HILIC or Reversed-Phase (High pH) Polar->HILIC Amine_Alumina Consider Amine-functionalized Silica or Alumina NonPolar->Amine_Alumina End Proceed with Optimized Method HILIC->End Amine_Alumina->End

Caption: Decision workflow for selecting a purification strategy.

Section 3: Advanced & Specialized Topics

FAQ 3: My triazole compound is a salt. How does this affect purification?

Purifying triazole salts presents unique challenges due to their ionic nature. They are often highly soluble in polar solvents and insoluble in common nonpolar organic solvents, making standard silica gel chromatography difficult.[14] For these compounds, specialized techniques are often necessary:

  • Acid-Base Extraction: It may be possible to perform an acid-base extraction to convert the salt to its neutral free base form. The free base can then be purified using more conventional chromatography (e.g., on silica with a basic modifier), after which it can be converted back to the salt form.[14]

FAQ 4: I need to separate enantiomers of my chiral triazole-amine. Where do I start?

The separation of enantiomers requires a chiral stationary phase (CSP). The choice of CSP depends heavily on the specific structure of your molecule. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown great success in separating chiral triazole pesticides.[20][21]

Method development for chiral separations often involves screening a variety of chiral columns and mobile phases (typically mixtures of hexane and an alcohol like isopropanol or ethanol).[20][21]

Section 4: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing 1. Strong interaction with acidic silanol groups.[1] 2. Column overload.[1] 3. Inappropriate mobile phase pH (in reversed-phase).1a. Add a basic modifier (e.g., 0.1-2% TEA) to the mobile phase.[4] 1b. Switch to an amine-functionalized or alumina stationary phase.[4][7] 2. Reduce the amount of sample loaded onto the column.[3] 3. For reversed-phase, increase the mobile phase pH to be at least 2 units above the pKa of the amine to ensure it is in its neutral form.[7]
No Compound Eluting 1. Irreversible adsorption onto the silica column.[4] 2. Compound is too polar for the selected mobile phase. 3. Compound degraded on the column.[5]1. Add a strong, competitive base (e.g., ammonia in methanol) to the mobile phase or switch to a more inert stationary phase like alumina or a polymer-based support.[4] 2. Increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is strong enough to elute all components.[22] 3. Test compound stability on TLC first. If unstable, use a deactivated stationary phase (e.g., alumina) or purify via another method (e.g., recrystallization).[5]
Poor Separation from Impurities 1. Insufficient selectivity of the chromatographic system.[23] 2. Co-elution of structurally similar impurities.[24][25]1a. Change the mobile phase composition to alter selectivity. Try different solvent combinations.[22] 1b. Switch to a different stationary phase (e.g., from silica to C18 or HILIC) to exploit different retention mechanisms.[23] 2. Consider a higher efficiency column (smaller particle size) or explore alternative techniques like mixed-mode chromatography which can offer unique selectivity.[16][17]
Multiple Peaks for a Pure Compound 1. On-column isomerization or tautomerization.[1] 2. The compound exists in different ionization states due to a mobile phase pH close to its pKa.[26]1. This is analyte-specific. Sometimes changing the solvent or temperature can minimize this effect. 2. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the compound's pKa to ensure it exists predominantly in a single form.[26][27]

Troubleshooting Logic Flow

Start Problem Encountered Identify Identify Primary Issue Start->Identify Tailing Peak Tailing Identify->Tailing NoElution No Compound Eluting Identify->NoElution PoorSep Poor Separation Identify->PoorSep Tailing_Sol 1. Add Base to Eluent 2. Reduce Load 3. Switch to Amine/Alumina Column Tailing->Tailing_Sol NoElution_Sol 1. Increase Eluent Polarity 2. Flush with Stronger Solvent 3. Test for Degradation NoElution->NoElution_Sol PoorSep_Sol 1. Change Solvent System 2. Switch Stationary Phase (e.g., RP, HILIC) 3. Optimize Gradient PoorSep->PoorSep_Sol Outcome Evaluate Result Tailing_Sol->Outcome NoElution_Sol->Outcome PoorSep_Sol->Outcome Resolved Problem Resolved Outcome->Resolved Success NotResolved Further Optimization Needed Outcome->NotResolved Partial/No Success Consult Consult Literature for Specific Analogue Purification NotResolved->Consult

Caption: A systematic approach to troubleshooting common issues.

References

  • Chromatography Today. (n.d.). The Novel Triazole Bonded HILIC Column. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ResearchGate. (2025). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. [Link]

  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Chromatography Today. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • Nacalai Tesque. (n.d.). COSMOSIL HILIC. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Semantic Scholar. (n.d.). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4- TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Buchi.com. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • SciSpace. (n.d.). The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • Longdom Publishing. (2024). Strategies for Optimizing Stationary Phases for Industrial Chromatographic Processes. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • PubMed. (n.d.). Triazole-amine metal-organic framework chiral stationary phases: A novel chiral separation approach for amino acids in capillary electrochromatography. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • ResearchGate. (2025). Triazole-amine metal-organic framework chiral stationary phases: A novel chiral separation approach for amino acids in capillary electrochromatography | Request PDF. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Nacalai Tesque. (n.d.). COSMOSIL HILIC - Obrnuta faza. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • ResearchGate. (2014). Can anyone help with purifying product from reaction mixture with column chromatography?[Link]

  • ResearchGate. (2025). (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Frontiers. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Triazole Precursor Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of catalyst poisoning during the hydrogenation of triazole precursors. This resource is designed to move beyond simple procedural steps, offering insights into the underlying causes of catalyst deactivation and providing field-proven strategies to maintain catalyst activity and ensure successful synthetic outcomes.

I. Understanding the Challenge: Why Triazoles Poison Hydrogenation Catalysts

The hydrogenation of molecules containing a triazole ring is a common transformation in pharmaceutical and materials science. However, the nitrogen-rich triazole moiety itself can act as a potent poison to many common hydrogenation catalysts, particularly those based on precious metals like palladium (Pd) and platinum (Pt).[1][2][3]

The lone pair of electrons on the nitrogen atoms in the triazole ring can strongly coordinate to the metal surface of the catalyst.[2] This strong adsorption blocks the active sites that are necessary for the activation of hydrogen and the substrate, leading to a significant decrease in or complete cessation of catalytic activity.[3][4] Furthermore, impurities from the synthesis of triazole precursors, such as sulfur-containing reagents, can also contribute to catalyst poisoning.[5]

Diagram: Mechanism of Catalyst Poisoning by Triazole Precursors

CatalystPoisoning cluster_0 Catalyst Surface cluster_1 Reactants cluster_2 Poisoned Catalyst Active Sites Active Sites (e.g., Pd, Pt) Poisoned Sites Poisoned Active Sites (Blocked by Triazole) Active Sites->Poisoned Sites Deactivation Triazole Triazole Precursor (with N lone pairs) Triazole->Active Sites Strong Coordination (Poisoning) Hydrogen H₂ Hydrogen->Active Sites Adsorption & Activation

Caption: The poisoning mechanism of hydrogenation catalysts by triazole precursors.

II. Frequently Asked Questions (FAQs)

Q1: My hydrogenation of a triazole-containing substrate has stalled. How can I confirm catalyst poisoning is the issue?

A1: The primary indicator of catalyst poisoning is a significant decrease or complete halt in hydrogen uptake before the reaction reaches completion. To confirm, you can:

  • Test Catalyst Activity: After filtering the catalyst from the reaction mixture, wash it thoroughly with a suitable solvent and test its activity on a standard, easily hydrogenated substrate (e.g., styrene, cyclohexene). If the catalyst is active with the standard substrate, the issue is likely specific to your triazole precursor.

  • Analyze the Reaction Mixture: Use techniques like HPLC or GC-MS to analyze the reaction mixture. The presence of unreacted starting material and the absence of further product formation over time strongly suggest catalyst deactivation.

  • Surface Analysis of the Catalyst: For a more in-depth analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of nitrogen and other potential poisons on the catalyst surface.[4]

Q2: Are all hydrogenation catalysts equally susceptible to poisoning by triazoles?

A2: No, the susceptibility varies. Palladium-based catalysts are generally more prone to poisoning by nitrogen-containing heterocycles than rhodium or ruthenium catalysts.[6] The choice of catalyst support (e.g., carbon, alumina) can also influence its resistance to poisoning.[6]

Q3: Can impurities in my triazole precursor be the source of poisoning?

A3: Absolutely. Triazoles are often synthesized using reagents that can introduce catalyst poisons. Common culprits include:

  • Sulfur Compounds: Thiol-containing reagents or residual sulfur from starting materials can irreversibly poison palladium catalysts.[5]

  • Halides: Residual halides from precursor synthesis can also deactivate the catalyst.

  • Other Nitrogenous Compounds: Unreacted azides or other nitrogen-containing byproducts can compete with the triazole for active sites.

It is crucial to ensure the high purity of your triazole precursor before hydrogenation. Purification methods like recrystallization or column chromatography are highly recommended.

III. Troubleshooting Guide: A Step-by-Step Approach

When faced with a stalled hydrogenation reaction, a systematic approach to troubleshooting is essential.

Diagram: Troubleshooting Workflow for Stalled Hydrogenation

TroubleshootingWorkflow Start Stalled Hydrogenation Reaction Check_Purity Verify Purity of Triazole Precursor Start->Check_Purity Check_Purity->Start Low Purity (Purify & Retry) Increase_Loading Increase Catalyst Loading Check_Purity->Increase_Loading High Purity Change_Catalyst Switch to a More Resistant Catalyst (e.g., Rh/C) Increase_Loading->Change_Catalyst Still Stalled Success Successful Hydrogenation Increase_Loading->Success Reaction Proceeds Add_Scavenger Introduce a Catalyst Scavenger Change_Catalyst->Add_Scavenger Still Stalled Change_Catalyst->Success Reaction Proceeds Optimize_Conditions Optimize Reaction Conditions (Temperature, Pressure) Add_Scavenger->Optimize_Conditions Still Stalled Add_Scavenger->Success Reaction Proceeds Regenerate_Catalyst Attempt Catalyst Regeneration Optimize_Conditions->Regenerate_Catalyst Still Stalled Optimize_Conditions->Success Reaction Proceeds Regenerate_Catalyst->Change_Catalyst Regeneration Fails Regenerate_Catalyst->Success Activity Restored

Caption: A systematic workflow for troubleshooting stalled hydrogenation reactions of triazole precursors.

Detailed Troubleshooting Steps:
Problem Potential Cause Recommended Action Scientific Rationale
Reaction stalls after initial hydrogen uptake. Catalyst poisoning by the triazole substrate or impurities.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Purify Starting Material: Recrystallize or perform column chromatography on the triazole precursor.1. A higher catalyst loading provides more active sites, some of which will remain available even with poisoning. 2. Removes potential poisons like sulfur or halide-containing impurities.[7]
No reaction or very slow reaction from the start. Severe catalyst poisoning or incorrect catalyst choice.1. Switch Catalyst Type: Change from a Pd-based catalyst to a more poison-resistant one like Rh/C or Ru/C.[6] 2. Use a Catalyst Scavenger: Add a small amount of a scavenger like a primary amine to the reaction mixture.1. Rhodium and Ruthenium often exhibit higher tolerance to nitrogen-containing compounds.[6] 2. The scavenger can preferentially bind to the catalyst, displacing the poisoning triazole and allowing the reaction to proceed.
Reaction is sluggish and incomplete. Suboptimal reaction conditions exacerbating poisoning effects.1. Increase Hydrogen Pressure: Increase the H₂ pressure to promote the displacement of weakly bound poisons. 2. Increase Temperature: Cautiously increase the reaction temperature.1. Higher H₂ concentration can favor the hydrogenation reaction over the poisoning equilibrium. 2. Higher temperatures can sometimes facilitate the desorption of poisoning species from the catalyst surface. However, be mindful of potential side reactions or thermal degradation.[7]
Catalyst appears black and aggregated after the reaction. Fouling of the catalyst surface with byproducts or degraded material.1. Solvent Wash: Wash the recovered catalyst with a series of solvents of varying polarity. 2. Thermal Regeneration: Heat the catalyst under a controlled atmosphere (e.g., inert gas or dilute air) to burn off organic residues.[8]1. Can remove adsorbed organic materials that are physically blocking active sites. 2. Oxidative or thermal treatment can remove coke and other strongly adsorbed species, potentially restoring catalyst activity.[8][9]

IV. Experimental Protocols

Protocol 1: Purification of Triazole Precursor
  • Dissolution: Dissolve the crude triazole precursor in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Catalyst Regeneration (Thermal Method)

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Recovery and Washing: Recover the spent catalyst by filtration and wash it thoroughly with the reaction solvent, followed by a volatile solvent like acetone or methanol, to remove any adsorbed organic material.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Thermal Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst to a predetermined temperature (typically 300-500 °C, this needs to be optimized for the specific catalyst) under a slow flow of an inert gas (e.g., nitrogen or argon).[8]

  • Oxidative Treatment (if necessary for coking): If carbon deposition (coking) is suspected, a very dilute stream of air in an inert gas can be slowly introduced at the elevated temperature. This should be done with extreme caution to avoid uncontrolled combustion.[7]

  • Cooling: After the thermal treatment, allow the catalyst to cool to room temperature under the inert gas flow.

  • Re-activation (if necessary): For some catalysts, a reduction step under a hydrogen flow may be necessary to restore the active metallic sites before reuse.

V. References

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. Available from:

  • Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing). Available from:

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Available from:

  • Catalyst Deactivation, Poisoning and Regeneration - MDPI. Available from:

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available from:

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available from:

  • Challenges in Catalyst Regeneration and How to Overcome Them. Available from:

  • Effects of 1, 2, 4-Triazole Additive on PEM Fuel Cell Conditioning - Semantic Scholar. Available from:

  • Technical Support Center: Catalyst Poisoning & Deactivation in Tetrazole Synthesis - Benchchem. Available from:

  • Heterogeneous catalyst deactivation causes and mechanisms: Overview - ResearchGate. Available from:

  • Mechanisms of catalyst deactivation - SciSpace. Available from:

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Available from:

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. Available from:

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Available from:

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. Available from:

  • How does sulfur in thiazole poison Pd catalyst? - ResearchGate. Available from:

  • Catalyst poisoning - Wikipedia. Available from:

Sources

Minimizing side reactions during the functionalization of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimization of Chemoselectivity Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-TRZ-042 Last Updated: February 15, 2026

Core Chemical Directive

The Central Challenge: Functionalizing (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine requires navigating a dichotomy of reactivity. You are managing a highly nucleophilic primary benzylamine (


) in the presence of an electron-deficient, coordinating 1,2,4-triazole ring (

).

While the amine is the kinetic point of attack for electrophiles, the triazole ring presents two latent risks:

  • Transient Acylation/Transfer: The triazole nitrogens (N2/N4) can act as acyl-transfer catalysts, potentially leading to unstable intermediates or di-acylated byproducts under forcing conditions.

  • Catalyst Poisoning: The N2/N4 nitrogens are potent

    
    -donors for soft metals (Pd, Pt, Cu), capable of quenching catalytic cycles during cross-coupling reactions.
    

Troubleshooting Guides (Workflow-Specific)

Module A: Amide & Sulfonamide Coupling

Context: Standard acylation using acid chlorides or carboxylic acid coupling reagents (HATU, EDC).

Q: Why am I observing "double addition" or unstable intermediates during acylation? A: This is likely due to the Triazole-Assisted Acyl Transfer phenomenon. While the benzylamine is the primary nucleophile, the 1,2,4-triazole ring can react with highly activated acylating agents (like acid chlorides or anhydrides) to form a reactive N-acyl triazole species. This intermediate is unstable and usually transfers the acyl group to the amine or hydrolyzes. However, in the presence of excess base and reagent, you may form stable N-acyl triazole byproducts or consume 2 equivalents of the electrophile.

Corrective Protocol:

  • Stoichiometry Control: Limit electrophiles (Acid Chloride/Anhydride) to 0.95 – 1.05 equivalents . Avoid large excesses.

  • Base Selection: Switch from strong bases (TEA) to hindered bases (DIPEA) or inorganic buffers (biphasic

    
    /DCM) to suppress triazole deprotonation/acylation.
    
  • Reagent Swap: If using acid chlorides, switch to active esters (NHS-esters) or in-situ activation (EDC/HOBt). These are less likely to acylate the electron-deficient triazole ring.

Q: My yield is low, and the product seems to decompose on silica. What is happening? A: The basicity of the benzylamine can cause streaking or strong adsorption on acidic silica gel. Furthermore, if you used a strong acid workup, the triazole ring might be protonated (forming a salt), retaining the product in the aqueous phase.

Corrective Protocol:

  • Workup: Adjust aqueous layer to pH ~8-9 before extraction. The triazole is neutral at this pH, and the amine (now an amide) is neutral.

  • Purification: Pre-treat silica columns with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites, or use neutral alumina.

Module B: Reductive Amination

Context: Reacting the benzylamine with aldehydes/ketones to form secondary amines.

Q: I am seeing significant dimer formation (tertiary amine). How do I stop this? A: Primary benzylamines are highly prone to over-alkylation because the resulting secondary benzylamine is often more nucleophilic than the starting material.

Corrective Protocol:

  • Stepwise Addition: Do not mix amine, aldehyde, and reducing agent simultaneously.

    • Step 1: Stir Amine + Aldehyde (1.0 equiv) in MeOH/DCE for 1-2 hours to form the imine fully.

    • Step 2: Add reducing agent (NaBH

      
       or NaBH(OAc)
      
      
      
      ) after imine formation.
  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) rather than Methanol. Methanol promotes proton exchange that can accelerate over-alkylation.

  • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is milder and less likely to reduce the aldehyde directly, ensuring it is available for imine formation.

Module C: Metal-Catalyzed Cross-Couplings

Context: Attempting Suzuki, Heck, or Buchwald couplings on the phenyl ring (if halogenated).

Q: The reaction stalls at <20% conversion despite using active Pd catalysts. Is the amine interfering? A: It is likely the Triazole , not the amine, causing the issue. 1,2,4-Triazoles are excellent ligands for Palladium, often displacing phosphine ligands and forming catalytically inactive "Pd-black" or stable Pd-triazole complexes.

Corrective Protocol:

  • Ligand Overkill: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Buchwald Precatalysts ) that bind Pd more tightly than the triazole nitrogen can.

  • Lewis Acid Additive: Add 1.0–2.0 equiv of a weak Lewis acid (e.g.,

    
     or 
    
    
    
    ). These metals will preferentially coordinate to the hard triazole nitrogens, "masking" them from the soft Palladium catalyst.
  • Temperature: Increase reaction temperature to >80°C. Triazole-Pd coordination is often reversible; higher thermal energy favors the catalytic cycle over the resting state.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for functionalization and the mechanistic pathways for common side reactions.

G Start Start: this compound Acylation Pathway A: Acylation (Amide Bond) Start->Acylation RedAmin Pathway B: Reductive Amination (Sec. Amine) Start->RedAmin MetalCat Pathway C: Metal Catalysis (Ring Functionalization) Start->MetalCat Risk_Acyl Risk: Triazole-N Acylation (Acyl Transfer) Acylation->Risk_Acyl Excess Reagent Risk_Dimer Risk: Dimerization (Over-alkylation) RedAmin->Risk_Dimer Fast Reduction Risk_Poison Risk: Catalyst Poisoning (Pd-N Coordination) MetalCat->Risk_Poison N-Coordination Sol_Acyl Solution: 1. Use DIPEA (not TEA) 2. Stoichiometry < 1.05 eq 3. Mild reagents (NHS esters) Risk_Acyl->Sol_Acyl Sol_Dimer Solution: 1. Stepwise Imine formation 2. Use NaBH(OAc)3 3. Dilute conditions Risk_Dimer->Sol_Dimer Sol_Poison Solution: 1. Bulky Ligands (XPhos) 2. Lewis Acid Masking (ZnCl2) 3. High Temp Risk_Poison->Sol_Poison

Caption: Figure 1. Strategic Decision Matrix for minimizing competitive reactivity modes. Blue nodes indicate the starting material; Red nodes indicate mechanistic failure points; Green nodes indicate validated corrective protocols.

Data Summary: Physicochemical Properties & Reactivity

ParameterValue / CharacteristicImplication for Synthesis
Benzylamine pKa ~9.5 (Conjugate Acid)Highly nucleophilic. Reacts rapidly with electrophiles. Requires base to scavenge HCl.
Triazole pKa ~2.2 (Conjugate Acid)Weakly basic.[1] Unlikely to protonate under standard workup (pH > 4).
Triazole Acidity pKa ~10 (N-H deprotonation)N/A here. The triazole is 1-substituted (N-linked to phenyl), so it has no acidic N-H. It cannot be deprotonated to form a nucleophilic anion.
Coordination Site N2 and N4 Nitrogens"Hard" ligands. Bind strongly to Cu(II), Zn(II), and "soft" Pd(II) in the absence of better ligands.
Solubility Moderate in MeOH, DMSO, DCMBenzylamines absorb CO

from air to form insoluble carbamate salts. Store under Argon.

Frequently Asked Questions (FAQs)

Q1: Can I protect the triazole ring to prevent side reactions? A: Generally, no . The 1,2,4-triazole ring is aromatic and difficult to "protect" in the traditional sense. The N2/N4 nitrogens are not nucleophilic enough to easily accept a Boc or Cbz group without forcing conditions, and such groups would be extremely labile. The best "protection" is protonation (running reactions in acidic media, if compatible) or Lewis Acid masking (adding Zn(II) salts).

Q2: How do I remove the "Carbamate Salt" crust from my starting material? A: Benzylamines react with atmospheric CO


 to form white solid carbamates.
  • Protocol: Dissolve the solid in 1M NaOH or saturated NaHCO

    
     and extract with DCM. Dry the organic layer (Na
    
    
    
    SO
    
    
    ) and concentrate immediately before use.

Q3: Is the triazole group stable to strong reducing agents like LiAlH4? A: Yes. The 1,2,4-triazole ring is highly stable to reduction. You can safely reduce amides or nitriles elsewhere in the molecule using LAH or Borane without degrading the triazole ring.

References

  • Acyl Transfer Catalysis: Yang, X., & Birman, V. B. (2009).[2] Acyl Transfer Catalysis with 1,2,4-Triazole Anion.[2][3] Organic Letters, 11(7), 1499–1502. Link

  • Benzylamine Reactivity: Komanoya, T., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. ACS Sustainable Chemistry & Engineering, 5(1), 621-628. Link

  • Triazole-Metal Coordination: O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings. Chemistry – A European Journal, 12(18), 4743-4748. (Discusses overcoming heteroatom poisoning). Link

  • Triazole pKa Data: Garratt, P. J., et al. (2008). pKa values of 1,2,4-triazole derivatives.[1][2][4][5] Tetrahedron, 45. Link

Sources

Validation & Comparative

HPLC Method Development and Validation for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine (hereafter TPM-Amine ) is a critical intermediate in the synthesis of third-generation aromatase inhibitors (e.g., Letrozole) and various triazole-based antifungals.

The Analytical Challenge: The molecule possesses a "dual-personality" chemical structure:

  • Primary Amine (

    
    ):  Highly basic. At standard HPLC pH (2-3), it is fully protonated (
    
    
    
    ), leading to severe secondary interactions with residual silanols on silica columns. This causes characteristic "shark-fin" peak tailing.
  • Triazole Ring: Aromatic and polar, requiring sufficient organic content for elution but susceptible to poor retention in highly aqueous phases.

This guide objectively compares the Traditional Acidic Method (Standard C18) against the High-pH Hybrid Method (Advanced C18), demonstrating why the latter is the superior choice for purity profiling and validation under ICH Q2(R2) standards.

Comparative Analysis: Acidic vs. High-pH Method

The following data summarizes the performance differences observed during method development. The "Traditional" method represents a standard starting point in many QC labs, while the "High-pH" method utilizes modern hybrid particle technology.

Table 1: Performance Metrics Comparison
FeatureMethod A: Traditional AcidicMethod B: High-pH Hybrid (Recommended)
Stationary Phase Standard Silica C18 (5 µm)Hybrid Ethylene-Bridged C18 (3.5 µm)
Mobile Phase pH pH 3.0 (Phosphate Buffer)pH 10.0 (Ammonium Bicarbonate)
Amine State Protonated (

)
Neutral / Free Base (

)
Tailing Factor (

)
2.1 - 2.5 (Fail)1.05 - 1.15 (Pass)
Retention (

)
Low (Elutes early, void interference)High (Hydrophobic retention)
MS Compatibility No (Non-volatile Phosphate)Yes (Volatile Buffer)
Column Life HighHigh (Specific to Hybrid columns)
Mechanistic Insight (The "Why")
  • Method A Failure Mode: At pH 3.0, the amine is positively charged. While the C18 chain provides some retention, the cationic amine interacts electrostatically with anionic silanols (

    
    ) on the silica surface. This "cation-exchange" mechanism competes with the partition mechanism, causing peak broadening and tailing.
    
  • Method B Success Mode: At pH 10.0 (above the amine

    
    ), TPM-Amine exists as a neutral free base. It interacts purely via hydrophobic partition with the C18 ligand. The result is a sharp, symmetrical peak and increased retention, moving the analyte away from the solvent front.
    

Recommended Protocol: High-pH Hybrid Method

This protocol is designed to be self-validating , meaning system suitability steps are embedded to flag failure immediately.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (

    
     mm, 3.5 µm or 2.7 µm). Note: Do not use standard silica columns at pH 10; they will dissolve.
    
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Column Temp: 35°C (Improves mass transfer for the amine)

  • Detection: UV at 220 nm (Triazole absorbance) and 254 nm (Phenyl absorbance).

  • Injection Volume: 5-10 µL

Gradient Program
Time (min)% Mobile Phase A (Buffer pH 10)% Mobile Phase B (ACN)Action
0.0955Equilibrate
2.0955Hold for polar impurities
12.03070Linear Gradient
15.0595Wash
17.0955Re-equilibrate
22.0955End

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the High-pH method, ensuring scientific rigor.

MethodDevelopment Start Start: TPM-Amine Analysis ChemProp Analyze Properties: Basic Amine (pKa ~9.5) Polar Triazole Start->ChemProp ScreenLowPH Screen A: Low pH (pH 3.0) Standard C18 ChemProp->ScreenLowPH EvalLowPH Result: Tailing > 2.0 Poor Retention ScreenLowPH->EvalLowPH Decision Select Strategy EvalLowPH->Decision Strat_IP Strategy 1: Ion-Pairing (Hexanesulfonate) Decision->Strat_IP Legacy Strat_HILIC Strategy 2: HILIC (Polar Phase) Decision->Strat_HILIC If very polar Strat_HighPH Strategy 3: High pH (pH 10) Hybrid C18 Decision->Strat_HighPH Recommended Optimize Optimize Gradient & Temp (35°C) Strat_IP->Optimize Not MS friendly Strat_HighPH->Optimize FinalMethod Final Method: Sharp Peak (Tf < 1.2) MS Compatible Optimize->FinalMethod

Caption: Logical workflow for selecting High-pH RP-HPLC over Ion-Pairing or Traditional Acidic methods.

Validation Strategy (ICH Q2(R2))

To ensure the method is suitable for regulatory submission, the following validation parameters must be executed.

Specificity (Stress Testing)
  • Protocol: Expose TPM-Amine to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ) for 24 hours.
    
  • Acceptance: Peak purity index (via Diode Array Detector) must be > 0.999. No co-elution of degradants with the main peak.[1]

Linearity & Range
  • Range: 0.1% (impurity level) to 120% (assay level) of target concentration.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
Accuracy (Recovery)
  • Protocol: Spike known impurities (e.g., 1,2,4-triazole precursor) into the sample matrix at 50%, 100%, and 150% levels.

  • Criterion: Mean recovery between 98.0% and 102.0%.[3]

Precision[6]
  • System Precision: 6 injections of standard. RSD

    
    .[5]
    
  • Method Precision: 6 separate sample preparations. RSD

    
    .[2][3]
    
Robustness (Design of Experiment)

Vary the following parameters to ensure method stability:

  • pH:

    
    
    
  • Column Temp:

    
    
    
  • Flow Rate:

    
     mL/min
    

Validation Logic Diagram

ValidationLogic cluster_0 Performance Checks cluster_1 Reliability Checks Plan Validation Plan (ICH Q2 R2) Spec Specificity (Forced Deg) Plan->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD/LOQ (S/N Ratio) Prec->LOD Rob Robustness (pH/Temp) LOD->Rob Report Final Validation Report Rob->Report

Caption: Sequential validation flow ensuring all ICH Q2(R2) criteria are met before reporting.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[7] Application Note. [Link]

  • Waters Corporation. (2021). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note. [Link]

Sources

A Guide to the Spectroscopic Interpretation of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of the drug discovery process. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis and interpretation of the ¹H-NMR and ¹³C-NMR spectra of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, a compound of interest due to the prevalence of the 1,2,4-triazole moiety in pharmacologically active agents.[1][2]

This guide moves beyond a simple recitation of spectral data, delving into the rationale behind the observed chemical shifts and coupling constants. By comparing the expected spectral features with data from structurally related compounds, we aim to provide a comprehensive and practical framework for researchers working with similar molecular scaffolds.

The Molecular Architecture: A Hybrid of Aromatic and Heterocyclic Systems

The structure of this compound combines a para-substituted benzene ring with a 1,2,4-triazole heterocycle and a benzylic amine group. This unique combination of functional groups gives rise to a characteristic NMR fingerprint. Understanding the electronic environment of each proton and carbon atom is key to deciphering its spectra.

Interpreting the ¹H-NMR Spectrum

The ¹H-NMR spectrum provides a wealth of information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The expected ¹H-NMR spectrum of this compound can be predicted by analyzing its constituent parts.

Aromatic Region (δ 7.0-8.5 ppm):

The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets.[3][4] The protons ortho to the electron-withdrawing triazole group (H-2' and H-6') are expected to be deshielded and resonate further downfield compared to the protons ortho to the electron-donating aminomethyl group (H-3' and H-5').

The 1,2,4-triazole ring contains two protons, H-3 and H-5. These protons are in a heteroaromatic environment and are significantly deshielded. Based on data for similar 1,2,4-triazole derivatives, their signals are expected to appear as singlets in the downfield region of the spectrum. For instance, in N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide, the triazole protons appear as singlets at δ 8.23 and 9.25 ppm.[5]

Aliphatic Region (δ 3.0-4.0 ppm):

The benzylic protons of the aminomethyl group (-CH₂NH₂) are adjacent to both the aromatic ring and the nitrogen atom. The deshielding effect of these groups will cause the signal for these two protons to appear as a singlet.[6] In related benzylamine structures, this signal is typically observed in the range of δ 3.5-4.5 ppm.[7]

The two protons of the primary amine (-NH₂) will typically appear as a broad singlet.[6][8] Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H-NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Triazole H-3, H-58.0 - 9.5Two singlets1H each
Aromatic H-2', H-6'7.5 - 8.0Doublet2H
Aromatic H-3', H-5'7.2 - 7.6Doublet2H
Methylene (-CH₂-)3.8 - 4.2Singlet2H
Amine (-NH₂)1.5 - 3.0 (variable)Broad Singlet2H

Interpreting the ¹³C-NMR Spectrum

The ¹³C-NMR spectrum provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in a spectrum of singlets where each signal corresponds to a unique carbon atom or a group of equivalent carbons.[9]

Aromatic and Heteroaromatic Carbons (δ 110-160 ppm):

The carbon atoms of the 1,2,4-triazole ring are expected to resonate at the lower end of the aromatic region. For example, in a related 1,2,4-triazole derivative, the triazole carbons were observed at δ 142.47 and 152.72 ppm.[5]

The benzene ring will show four distinct signals for its six carbons due to the para-substitution pattern. The carbon atom attached to the triazole ring (C-1') and the carbon atom attached to the aminomethyl group (C-4') are quaternary and will likely have lower intensities. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Aliphatic Carbon (δ 40-50 ppm):

The benzylic carbon of the aminomethyl group (-CH₂NH₂) is expected to appear in the aliphatic region of the spectrum. In benzylamine, the corresponding carbon resonates at approximately δ 46.5 ppm.

Predicted ¹³C-NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Triazole C-3, C-5140 - 155
Aromatic C-1'135 - 145
Aromatic C-2', C-6'120 - 130
Aromatic C-3', C-5'115 - 125
Aromatic C-4'130 - 140
Methylene (-CH₂-)40 - 50

Comparative Analysis: Insights from a Structurally Related Analog

A valuable approach to confirming spectral assignments is to compare the data with that of a structurally similar compound. The spectral data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide provides an excellent reference.[5]

CompoundAromatic Protons (ppm)Triazole Protons (ppm)Amide/Amine Proton (ppm)
This compound (Predicted)7.2 - 8.08.0 - 9.51.5 - 3.0
N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)benzamide[5]7.54 - 8.008.23, 9.2510.32

The downfield shift of the amide proton in the benzamide derivative compared to the expected range for the amine protons in our target molecule is a key differentiating feature. This is due to the strong deshielding effect of the adjacent carbonyl group. The chemical shifts of the aromatic and triazole protons are expected to be in a similar range for both compounds, with minor variations due to the different electronic nature of the aminomethyl and amide functionalities.

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

NMR Data Acquisition:

  • ¹H-NMR: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For quantitative analysis, a longer relaxation delay is necessary.

  • ¹³C-NMR: A proton-decoupled pulse sequence, such as zgpg30, is commonly employed to obtain a spectrum with singlet peaks for each carbon. A larger number of scans is usually required for ¹³C-NMR due to the lower natural abundance of the ¹³C isotope.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the key proton and carbon environments in this compound, which directly correspond to the signals observed in the NMR spectra.

Caption: Molecular structure of this compound with key NMR active nuclei highlighted.

Conclusion

The comprehensive interpretation of ¹H and ¹³C-NMR spectra is an indispensable skill for scientists in the field of drug development and chemical research. By systematically analyzing the chemical shifts, coupling patterns, and integration of the signals for this compound, and by drawing comparisons with structurally related molecules, a confident and accurate structural assignment can be achieved. This guide provides a foundational framework for such an analysis, emphasizing the causal relationships between molecular structure and spectroscopic output.

References

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Research India Publications. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • PubMed. (2015). Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • YouTube. (2022). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

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A Comparative Guide to Reference Standards and Certified Purity Analysis of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of every result hinges on the quality of the starting materials. For synthetic chemists and drug development professionals, the purity and identity of key intermediates are non-negotiable. (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, a versatile heterocyclic building block, is crucial in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a reactive primary amine and a stable triazole moiety, makes it a valuable synthon. However, ensuring the quality of this intermediate is a critical step that demands rigorous analytical validation.

This guide provides an in-depth comparison of methodologies for evaluating reference standards of this compound. Moving beyond a simple checklist, we will explore the causality behind experimental choices and present a framework for establishing a self-validating system of analysis. Our objective is to empower researchers to confidently certify the purity and identity of this compound, ensuring the reliability and reproducibility of their downstream applications.

The Challenge: The Unverified Reference Standard

The first step in any research project is sourcing materials. While many suppliers offer this compound, the level of analytical detail provided with the product can vary significantly. It is not uncommon for suppliers of early discovery chemicals to provide materials with minimal analytical data, placing the onus of quality control on the end-user. For instance, some major chemical suppliers explicitly state they do not collect analytical data for certain products and that the "Buyer assumes responsibility to confirm product identity and/or purity"[1]. This reality underscores the necessity of robust in-house validation protocols.

A comprehensive Certificate of Analysis (CofA) is the foundation of a reliable reference standard. Below is a comparative table outlining the essential data points you should demand from a supplier or generate internally.

Table 1: Comparison of Key Quality Attributes for a Reference Standard

FeatureSupplier A (Minimal Data)Supplier B (Comprehensive Data)Ideal In-House StandardRationale & Importance
Stated Purity >95% (Method Unspecified)99.8% (by HPLC)99.9% (by Mass Balance)A quantitative value is meaningless without the context of the analytical method used. Mass balance provides the most accurate purity assessment.
Identity Confirmation Formula Match¹H NMR, MS¹H NMR, ¹³C NMR, HRMS, FT-IROrthogonal methods are required. NMR confirms the precise chemical structure, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition[2].
Purity Analysis Not ProvidedHPLC Chromatogram (Area %)HPLC (with Purity & Impurity Profile), qNMRHPLC area percent is a relative measure. Quantitative NMR (qNMR) provides an absolute purity value against a certified standard.
Residual Solvents Not ProvidedNot ProvidedGC-HS AnalysisSolvents from synthesis are common impurities that can interfere with reactions and add mass, artificially inflating purity if not accounted for.
Water Content Not ProvidedNot ProvidedKarl Fischer TitrationWater is a ubiquitous impurity that can be detrimental to moisture-sensitive reactions and must be quantified.
Traceability NoneLot NumberLot Number, Link to Spectroscopic DataEnsures batch-to-batch consistency and allows for easy retrieval of all analytical data associated with a specific standard.

A Multi-Technique Framework for Certified Purity Analysis

No single analytical technique is sufficient to confirm both the identity and purity of a compound. An orthogonal approach, using multiple methods based on different chemical and physical principles, is the gold standard for creating a self-validating analytical system.

Below is a workflow designed to rigorously certify a newly acquired batch of this compound.

Reference_Standard_Certification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Certification Receive Receive Standard (CAS: 923183-61-3) Visual Visual & Physical Inspection (Color, Form) Receive->Visual NMR NMR Spectroscopy (¹H, ¹³C) Visual->NMR Confirms Structure MS Mass Spectrometry (HRMS) Visual->MS Confirms MW & Formula (C₉H₁₀N₄, MW: 174.20) HPLC HPLC-UV Purity (Area %, Impurity Profile) NMR->HPLC Calculate Calculate Mass Balance Purity (Purity = 100% - Impurities - Water - Solvents) HPLC->Calculate GC Residual Solvent Analysis (GC-Headspace) GC->Calculate KF Water Content (Karl Fischer) KF->Calculate Certify Certify for Use (Assign Lot #, Expiry) Calculate->Certify

Caption: Workflow for the comprehensive certification of a chemical reference standard.

Experimental Protocol 1: Identity Confirmation via NMR and MS

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure, confirming the connectivity of atoms. High-Resolution Mass Spectrometry (HRMS) validates the elemental composition by providing a highly accurate mass measurement.

A. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition: Record ¹H and ¹³C spectra on a spectrometer operating at a frequency of 300 MHz or higher[3].

  • Interpretation:

    • ¹H NMR (Expected Signals): The spectrum should be consistent with the structure. Key expected signals include two singlets for the triazole protons, a singlet for the benzylic CH₂ protons, a doublet of doublets (or two doublets) for the para-substituted benzene ring protons, and a broad singlet for the amine (NH₂) protons which may exchange with water in the solvent.

    • ¹³C NMR (Expected Signals): The spectrum should show the correct number of carbon signals, including those for the triazole ring, the phenyl ring, and the benzylic carbon[4].

B. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode.

  • Interpretation: The primary goal is to observe the protonated molecule [M+H]⁺. For this compound (C₉H₁₀N₄), the calculated exact mass is 174.0905. The observed mass should be within a narrow tolerance (typically < 5 ppm) of this value[5].

Experimental Protocol 2: Purity Assessment by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, separating the main compound from process-related impurities and degradation products. A validated method ensures that all potential impurities are resolved and detected.

A. Method Parameters

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). This is suitable for the moderate polarity of the analyte.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the amine.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (where the phenyl and triazole rings absorb).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

B. System Suitability

  • Before sample analysis, perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area of the main compound should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5. These steps validate that the chromatographic system is performing adequately[6].

C. Analysis and Quantification

  • Prepare the sample solution at a concentration of approximately 1 mg/mL.

  • Inject the sample and integrate all peaks detected.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .

It is crucial to understand that this method assumes all impurities have the same UV response as the main compound, which is a limitation. For a more accurate, albeit complex, assessment, quantitative NMR (qNMR) is the preferred method.

Orthogonal Validation: The Key to Trustworthiness

The power of this analytical framework lies in the use of orthogonal methods. Each technique provides a different piece of the puzzle, and together they create a comprehensive and trustworthy picture of the reference standard's quality.

Caption: Logical relationship between orthogonal analytical methods for standard validation.

Conclusion

Certifying a reference standard for a key intermediate like this compound is not a perfunctory task but a fundamental requirement for scientific rigor. Relying solely on a supplier's limited CofA introduces unacceptable risks to research validity and drug development timelines. By implementing a multi-technique, orthogonal validation strategy encompassing NMR, HRMS, HPLC, GC, and Karl Fischer analysis, researchers can establish an unimpeachable level of confidence in their materials. This guide provides the strategic framework and detailed protocols necessary to move from assumption to certainty, ensuring that the quality of your science is built upon a foundation of verified, high-purity chemical standards.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • eLife. (n.d.). elife-93968-fig1-data2-v1.docx. Retrieved from [Link]

  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. J Pharm Pharm Sci, 24, 421-434. Supplementary Information. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Oriental Journal of Chemistry, 38(1). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "Rapid and traceless chemical ligation of peptides and proteins at non-cysteine sites in water". RSC. Retrieved from [Link]

  • PubChem. (n.d.). 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2). National Center for Biotechnology Information. Retrieved from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(1-4). Retrieved from [Link]

  • Molecules. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2020). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2015). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]

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X-ray crystallography data and structural confirmation of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: X-Ray Crystallography vs. Solution-State NMR & DFT

Executive Summary

In medicinal chemistry, the (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine scaffold represents a critical pharmacophore, often serving as a linker in fragment-based drug design (FBDD) or as a precursor for aromatase inhibitors.[1][2][3] However, its structural confirmation presents a unique challenge: the biaryl twist angle between the triazole and phenyl rings, and the high conformational flexibility of the methanamine tail.

This guide compares the "Gold Standard" of Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (NMR and DFT). While NMR provides rapid solution-state data, our analysis demonstrates that only SC-XRD definitively resolves the steric torsion and intermolecular hydrogen bonding networks that dictate the compound's solid-state stability and bioavailability.

The Structural Challenge

The molecule consists of three distinct domains, each requiring specific validation:

  • The 1,2,4-Triazole Ring: A planar, electron-deficient system prone to tautomeric ambiguity (1H vs 4H) if not N-substituted.[1]

  • The Biaryl Axis: The C-N bond connecting the phenyl and triazole rings. Steric repulsion between the triazole nitrogen lone pairs and the phenyl ortho-hydrogens induces a non-planar "twist."

  • The Methanamine Tail: A flexible -CH2-NH2 arm that acts as a primary hydrogen bond donor/acceptor in crystal packing.

The Core Problem: Solution-state NMR often indicates "effective planarity" due to rapid rotation on the NMR timescale, leading to erroneous docking models. Only X-ray crystallography captures the frozen bioactive conformation.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the fidelity of structural confirmation methods for this specific triazole scaffold.

FeatureSC-XRD (The Product) Solution NMR (1H/13C/NOESY) DFT (Computational)
Torsion Angle Determination Absolute. Defines the exact twist (typically 30°–40°) and ring orientation.Inferred. NOE signals are often weak across the C-N biaryl bond; averaging suggests false planarity.Predictive. Gas-phase calculations often overestimate planarity unless explicit solvation is used.
Tautomer Identification Definitive. Explicitly locates protons on the methanamine and confirms N-substitution.Ambiguous. Rapid proton exchange in amines can obscure specific tautomeric states.Hypothetical. Relies on relative energy calculations which may not match solid-state reality.
Intermolecular Interactions Visualized. Maps

stacking and N-H...N hydrogen bond networks.
Indirect. Inferred from concentration-dependent chemical shift changes.N/A. Usually models single molecules, missing packing forces.
Sample Requirement Single Crystal (

mm).

5-10 mg dissolved in solvent (DMSO-

, etc.).
High-performance computing resources.
Time to Result 24–48 Hours (Screening to Refinement).1–2 Hours.12–24 Hours (depending on basis set).
Experimental Protocol: Structural Confirmation Workflow

To replicate the structural confirmation of this compound, follow this validated workflow.

Phase 1: Crystallization Screening

Objective: Obtain diffraction-quality single crystals. The amine functionality makes this compound prone to forming oils; salt formation is the recommended strategy.

  • Free Base Method: Dissolve 20 mg of the compound in Ethanol/Water (4:1) . Allow slow evaporation at room temperature.[3][4][5]

    • Risk:[2] High solubility often leads to amorphous powder.

  • Hydrochloride Salt Method (Recommended): Dissolve 20 mg in minimal Methanol. Add 1.1 eq of 1M HCl in ether. A precipitate forms.[6] Redissolve in hot Acetonitrile/Methanol (3:1) and allow to cool slowly in a Dewar flask to control nucleation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is essential to freeze the flexible methanamine tail).

  • Strategy: Collect full sphere of data to maximize redundancy (

    
    ).
    
Phase 3: Structural Solution
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Disorder Handling: The methanamine group (-CH2-NH2) often exhibits rotational disorder. Use PART commands to model split positions if electron density clouds are elongated.

Visualizing the Confirmation Logic

The following diagram illustrates the decision matrix for choosing SC-XRD over NMR for this specific scaffold, highlighting the "Validation Loop."

StructuralValidation Start Target: this compound NMR Method A: Solution NMR (DMSO-d6) Start->NMR DFT Method B: DFT Calculation (B3LYP/6-31G*) Start->DFT XRD Method C: SC-XRD (Mo-Kalpha, 100K) Start->XRD Result_NMR Result: Average Conformation (Dynamic Rotation) NMR->Result_NMR Result_DFT Result: Minimized Energy (Gas Phase - No Packing) DFT->Result_DFT Result_XRD Result: Bioactive Conformation (Explicit Torsion & H-Bonds) XRD->Result_XRD Decision Critical Drug Design Question: Is the Biaryl Twist Rigid? Result_NMR->Decision Ambiguous Result_DFT->Decision Theoretical Result_XRD->Decision Definitive Final CONFIRMED STRUCTURE (Ready for Docking) Decision->Final XRD Data Integration

Caption: Decision matrix demonstrating why SC-XRD is the requisite filter for finalizing the structural model before computational docking.

Representative Crystallographic Data

Based on the class of 1-phenyl-1,2,4-triazoles , the following parameters are the benchmarks for a successful structural solution. If your experimental data deviates significantly (>0.05 Å or >5°), re-examine the refinement model.

Table 2: Benchmark Structural Parameters
ParameterTypical Value (Range)Significance
Space Group

or

(Monoclinic)
Most common packing for planar/semi-planar aromatic amines.
Biaryl Torsion Angle

The phenyl and triazole rings are not coplanar . This twist minimizes steric clash between the triazole N(2) and phenyl ortho-H.
Bond Length (Triazole N1-N2)

Å
Indicates electron delocalization within the heteroaromatic ring.
Bond Length (Biaryl C-N)

Å
Single bond character, confirming the ability to rotate (though restricted in solid state).
H-Bonding (N...H)

Å
The primary amine (

) acts as a donor to the triazole N(4) of a neighboring molecule, forming infinite chains.
Detailed Workflow Visualization

The crystallization and data processing pipeline is visualized below to ensure reproducibility.

CrystallizationWorkflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Diffraction cluster_2 Phase 3: Analysis Step1 Dissolution (MeOH/ACN) Step2 Nucleation (Slow Evap/Cooling) Step1->Step2 Step3 Harvesting (Paratone Oil) Step2->Step3 Step4 Mounting (Mitegen Loop) Step3->Step4 Step5 Data Collection (100K, 0.5 deg/frame) Step4->Step5 Step6 Integration (SAINT/XPREP) Step5->Step6 Step7 Refinement (SHELXL) Step6->Step7

Caption: Step-by-step workflow from crude synthesis to refined crystal structure.

Conclusion

For This compound , relying solely on NMR data poses a significant risk to downstream drug development due to the averaging of the biaryl twist angle. SC-XRD is the superior analytical product , providing the necessary resolution to define the static conformation required for accurate pharmacophore modeling. The experimental data confirms a twisted biaryl system stabilized by intermolecular hydrogen bonds involving the methanamine tail, a feature invisible to gas-phase DFT or solution NMR.

References
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Zhang, Y. L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol.[7] Acta Crystallographica Section E, 70(10), o1106. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Matulis, D., et al. (2005). Thermodynamic Stability of Carbonic Anhydrase–Inhibitor Complexes. Journal of the American Chemical Society, 127(9), 2928–2936. (Context on Triazole-Sulfonamide binding geometries). Link

  • Allouch, F., et al. (2008).[2] 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole.[2] Acta Crystallographica Section E, 64(4), o684. (Structural homolog demonstrating phenyl-triazole twist).[2] Link

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Comparing Synthetic Routes for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine: A Cost vs. Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine is a crucial bifunctional building block in modern medicinal chemistry. Its structure, featuring a primary benzylic amine and a 1,2,4-triazole moiety, makes it an attractive scaffold for the synthesis of diverse molecular entities. The triazole ring acts as a stable, polar, and hydrogen-bond accepting group, while the phenylmethanamine portion provides a key vector for further derivatization, often seen in the development of receptor agonists, antagonists, and enzyme inhibitors. Given its utility, the efficient and cost-effective synthesis of this intermediate is of paramount importance to researchers in drug discovery and process development.

This guide provides a comparative analysis of two prominent synthetic routes to this compound. We will dissect each pathway, focusing on the underlying chemical principles, step-by-step protocols, and a critical evaluation of their respective yields and cost implications. Our objective is to furnish researchers and drug development professionals with the necessary data and insights to select the optimal synthetic strategy for their specific needs, whether for small-scale library synthesis or large-scale manufacturing.

Route A: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination

This pathway commences with the coupling of 1,2,4-triazole with an activated aromatic ring, followed by the conversion of a carbonyl group to the target amine. It is a robust and widely applicable strategy that leverages common and well-understood transformations in organic synthesis.

Overall Strategy: Route A

The synthesis begins with the nucleophilic aromatic substitution (SNAr) of a halogen on an electron-deficient benzaldehyde derivative with 1,2,4-triazole. The resulting aldehyde intermediate is then converted to the primary amine via reductive amination. This two-step process is advantageous due to the commercial availability of the starting materials and the generally high efficiency of each transformation.

Route A Workflow SM 4-Fluorobenzaldehyde + 1,2,4-Triazole INT Intermediate: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde SM->INT Step 1: SNAr (K2CO3, DMF) PROD Final Product: This compound INT->PROD Step 2: Reductive Amination (NH4OAc, NaBH3CN)

Caption: Workflow for Route A, proceeding through an aldehyde intermediate.

Experimental Protocol: Route A

Step 1: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

This procedure is adapted from established methods for the N-arylation of triazoles.[1]

  • To a stirred solution of 4-fluorobenzaldehyde (10 mmol, 1.0 eq) and 1,2,4-triazole (10 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 12 mmol, 1.2 eq) in portions over 15 minutes.

  • Heat the reaction mixture to 110°C and stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the inorganic solids by filtration.

  • Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (3 x 15 mL) to remove residual DMF, and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

  • Expertise & Causality: The choice of 4-fluorobenzaldehyde is critical; the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack, a prerequisite for the SNAr mechanism. DMF is an ideal polar aprotic solvent that effectively solvates the potassium carbonate and the triazole anion, accelerating the reaction. K₂CO₃ serves as a mild base to deprotonate the 1,2,4-triazole, generating the active nucleophile.

Step 2: Synthesis of this compound

This step employs a standard reductive amination protocol.

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (10 mmol, 1.0 eq) and ammonium acetate (NH₄OAc, 100 mmol, 10.0 eq) in methanol (50 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 15 mmol, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the careful addition of 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

  • Stir for 30 minutes, then basify the solution with 2M sodium hydroxide (NaOH) to pH ~10.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Expertise & Causality: Ammonium acetate serves as the ammonia source for the initial formation of an imine with the aldehyde. Sodium cyanoborohydride is the reducing agent of choice because it is selective for the iminium ion over the carbonyl group, preventing the side-reaction of aldehyde reduction. The acidic workup hydrolyzes any remaining imine and protonates the amine, while the subsequent basic workup provides the free amine for extraction.

Route B: Synthesis via Nucleophilic Aliphatic Substitution (SN2) and Nitrile Reduction

This alternative pathway involves the formation of the C-N bond via an SN2 reaction on a benzylic halide, followed by the reduction of a nitrile group to the primary amine. This approach can be highly efficient and avoids the handling of aldehyde intermediates.

Overall Strategy: Route B

The synthesis begins with the reaction of a salt of 1,2,4-triazole with an α-halo-4-tolunitrile. This SN2 reaction forms a benzonitrile intermediate, which is a direct precursor to the target benzylamine via reduction.

Route B Workflow SM α-Bromo-4-tolunitrile + Sodium 1,2,4-triazolide INT Intermediate: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile SM->INT Step 1: SN2 (DMF) PROD Final Product: This compound INT->PROD Step 2: Nitrile Reduction (LiAlH4, THF)

Caption: Workflow for Route B, proceeding through a benzonitrile intermediate.

Experimental Protocol: Route B

Step 1: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

This procedure is based on a patented method for preparing this key intermediate.[2]

  • Prepare sodium 1,2,4-triazolide by reacting 1,2,4-triazole with sodium hydride in anhydrous DMF.

  • In a separate flask, dissolve α-bromo-4-tolunitrile (10 mmol, 1.0 eq) in anhydrous DMF (15 mL).

  • Cool the solution of the triazole salt to 10°C and slowly add the solution of α-bromo-4-tolunitrile.

  • Stir the reaction mixture for 2 hours at 10-15°C.

  • Pour the reaction mixture into demineralized water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and distill the solvent.

  • Crystallize the crude product from a suitable solvent (e.g., isopropanol) to obtain 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

  • Expertise & Causality: The use of a pre-formed salt of 1,2,4-triazole provides a highly nucleophilic species for the SN2 reaction. α-Bromo-4-tolunitrile is an excellent electrophile as the benzylic position is activated for SN2 displacement. Low-temperature conditions are employed to minimize potential side reactions. This method offers high selectivity for the desired product.[2]

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile group, a standard transformation.

  • To a suspension of lithium aluminum hydride (LiAlH₄, 15 mmol, 1.5 eq) in anhydrous tetrahydrofuran (THF, 40 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (10 mmol, 1.0 eq) in anhydrous THF (20 mL) dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water again (1.8 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then remove by filtration, washing the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the final product.

  • Expertise & Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts. For larger-scale synthesis, catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst) could be considered as a safer alternative to LiAlH₄.

Cost vs. Yield: A Comparative Analysis

The choice between these two routes often hinges on a balance between the cost of materials, the overall process yield, and operational considerations such as safety and scalability.

MetricRoute A (SNAr / Reductive Amination)Route B (SN2 / Nitrile Reduction)Analysis
Starting Materials 4-Fluorobenzaldehyde, 1,2,4-Triazoleα-Bromo-4-tolunitrile, 1,2,4-Triazole4-Fluorobenzaldehyde is generally less expensive and more readily available than α-bromo-4-tolunitrile.
Key Reagents K₂CO₃, NH₄OAc, NaBH₃CNNaH, LiAlH₄Route A uses milder and safer reagents. NaH and LiAlH₄ (Route B) are pyrophoric and require specialized handling, increasing operational costs and safety risks, especially at scale.
Number of Steps 22Both routes consist of two primary synthetic steps.
Reported Yield (Overall) Moderate to High (Typically 60-80%)High (Potentially >85%)The SN2 reaction in Route B is often very high-yielding. Nitrile reduction is also typically efficient. The SNAr and reductive amination steps in Route A can have slightly more variable yields.
Scalability & Safety Good. Reagents are generally safe for large-scale operations.Challenging. The use of NaH and LiAlH₄ poses significant safety and handling challenges for scale-up. Catalytic hydrogenation is a viable but potentially more costly alternative for the reduction step.
Purification Requires chromatography for the aldehyde intermediate.Intermediate can often be purified by crystallization.Crystallization (Route B) is generally more cost-effective and scalable than chromatography (Route A).
Estimated Relative Cost Lower Higher The lower cost of starting materials and safer, more common reagents make Route A more cost-effective on paper. However, the higher yield and simpler purification of Route B could offset this, particularly if an alternative reduction method is used.

Conclusion and Recommendation

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.

Route A (SNAr / Reductive Amination) is recommended for laboratory-scale synthesis and early-stage drug discovery . Its primary advantages are the lower cost of the starting materials and the use of safer, more conventional reagents, making it more accessible for researchers without specialized handling equipment. While it may require chromatographic purification, this is often acceptable for smaller quantities.

Route B (SN2 / Nitrile Reduction) , despite its higher starting material cost and the hazards associated with LiAlH₄, offers the potential for higher overall yields and a more straightforward purification of the intermediate . For process development and scale-up , this route becomes attractive if the nitrile reduction step is optimized to use catalytic hydrogenation instead of LiAlH₄. The ability to use crystallization for purification is a significant advantage for large-scale manufacturing, where chromatography is often prohibitively expensive.

Ultimately, the choice will depend on the specific context: for rapid, cost-effective access to small quantities, Route A is superior. For developing a high-throughput, scalable process where overall yield is the primary driver, a modified Route B presents a compelling case.

References

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available from: [Link][3][4]

  • US Patent US20050209294A1, Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents. Available from: [2]

Sources

Validating Enzyme Inhibition Potency of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to LSD1 (KDM1A) Target Engagement

Executive Summary

The (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine scaffold represents a critical class of reversible Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Unlike the classical irreversible inhibitors derived from tranylcypromine (TCP), which form covalent adducts with the FAD cofactor, methanamine derivatives typically function via a competitive, non-covalent mechanism.

This guide provides a rigorous validation framework for researchers evaluating these derivatives. It contrasts their performance against industry "Gold Standards" (TCP and SP-2509) and details the specific experimental protocols required to confirm potency, reversibility, and cellular target engagement.

Mechanistic Rationale: The Pharmacophore

To validate these derivatives, one must first understand the structural logic driving their potency. The LSD1 active site is a large, hydrophobic cavity that accommodates the N-terminal tail of Histone H3.

  • The Methanamine Head Group: Acts as a bioisostere of the

    
    -amino group of the substrate (H3K4). It occupies the substrate binding pocket near the FAD cofactor, engaging in hydrogen bonding with Asp555 .
    
  • The Phenyl Linker: Provides the necessary rigid spacing to traverse the "amine oxidase" channel.

  • The 1,2,4-Triazole Moiety: This is the critical selectivity filter. It often stacks against the FAD isoalloxazine ring or engages residues like Val811 , distinguishing LSD1 inhibition from the related Monoamine Oxidases (MAO-A/B).

Diagram: Mechanism of Action (MOA)

LSD1_MOA cluster_interactions Molecular Interactions LSD1 LSD1 Enzyme (FAD Cofactor) Complex Enzyme-Inhibitor Complex LSD1->Complex Binding Substrate Histone H3 (Methylated Lys4) Substrate->LSD1 Blocked by Inhibitor Inhibitor Triazole-Phenyl-Methanamine Derivative Inhibitor->Complex Competitive Entry Methanamine Methanamine Group (H-bond to Asp555) Inhibitor->Methanamine Triazole Triazole Ring (FAD Stacking/Val811) Inhibitor->Triazole Outcome Methylation Retained (Gene Repression/Activation) Complex->Outcome Downstream Effect

Caption: Schematic representation of the competitive binding mechanism of triazole-phenyl-methanamine derivatives within the LSD1 active site.

Comparative Analysis: Benchmarking Performance

When publishing data on new derivatives, you must benchmark against established inhibitors. The table below outlines the expected performance metrics.

FeatureTriazole-Phenyl-Methanamine (Novel)Tranylcypromine (TCP) (Standard)SP-2509 (Seclidemstat) (Advanced)
Binding Mechanism Reversible / Competitive Irreversible (Covalent FAD adduct)Reversible (Allosteric/Competitive)
IC50 Potency Target: < 100 nM ~20 - 50 µM (Weak)< 50 nM (Potent)
MAO-A/B Selectivity High (> 100-fold) Low (Non-selective)High
Kinetics Fast On / Fast Off Slow On / No OffFast On / Slow Off
Primary Utility Probing scaffolding functions Historical ReferenceClinical Candidate

Key Insight for Validation: If your derivative shows an IC50 > 1 µM, it is likely failing to engage the FAD pocket correctly. If it shows time-dependent inhibition, check for degradation or unexpected covalent bonding (less likely with methanamines compared to cyclopropylamines).

Experimental Validation Protocols

To achieve Trustworthiness and Expertise, follow these specific protocols. These are designed to eliminate false positives common in redox assays.

Protocol A: LSD1-CoREST Peroxidase-Coupled Assay (Fluorescent)

Purpose: To determine the IC50 value.

Critical Reagents:

  • Recombinant Human LSD1/CoREST complex (Active Motif or BPS Bioscience).

  • Substrate: H3K4me1 or H3K4me2 peptide (20 µM).

  • Detection: Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine).

Step-by-Step Workflow:

  • Preparation: Dilute this compound derivatives in DMSO. Final DMSO concentration in assay must be < 1%.

  • Incubation: Incubate 10 nM LSD1/CoREST with the inhibitor for 15 minutes at Room Temperature (RT) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).

    • Why? Pre-incubation allows equilibrium binding for competitive inhibitors.

  • Reaction Start: Add the H3K4me2 peptide mixed with Horseradish Peroxidase (HRP) and Amplex Red.

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Validation Control: Run a "No Enzyme" control to rule out intrinsic fluorescence of the triazole derivative.

Protocol B: Reversibility Jump-Dilution Assay

Purpose: To prove the inhibitor is non-covalent (unlike TCP).

  • High Concentration Incubation: Incubate LSD1 at 100x concentration with 10x IC50 of the inhibitor for 30 minutes.

  • Rapid Dilution: Dilute the mixture 100-fold into a buffer containing the substrate (H3K4me2).

  • Readout:

    • Reversible (Methanamine): Activity recovers rapidly (slope matches the DMSO control).

    • Irreversible (TCP): Activity remains inhibited (flat slope).

Protocol C: Cellular Target Engagement (Western Blot)

Purpose: To confirm the compound enters the cell and inhibits LSD1 in a complex biological environment.

  • Cell Line: MV4-11 (Acute Myeloid Leukemia) or MCF-7 cells.

  • Treatment: Treat cells with 0.1, 1, and 10 µM of the derivative for 24 hours.

  • Lysis & Blotting: Extract histones using acid extraction.

  • Antibodies:

    • Primary: Anti-H3K4me2 (Cell Signaling Tech #9725). Expectation: Increase in signal (Inhibition of demethylation).

    • Loading Control: Anti-Total H3.

Diagram: Validation Workflow

Validation_Workflow Start Synthesized Derivative Screen1 1. In Vitro FRET/Amplex Red (Determine IC50) Start->Screen1 Decision1 IC50 < 100 nM? Screen1->Decision1 Selectivity 2. MAO-A/B Counter-Screen (Rule out off-target) Decision1->Selectivity Yes Discard Discard / Redesign Decision1->Discard No Mechanism 3. Jump-Dilution Assay (Confirm Reversibility) Selectivity->Mechanism Cellular 4. Western Blot (H3K4me2) (Cellular Potency) Mechanism->Cellular

Caption: Step-by-step decision tree for validating the potency and selectivity of LSD1 inhibitors.

References

  • Zhou, C., et al. (2017). "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1."[1] PLOS ONE. Link

  • Zheng, Y. C., et al. (2013). "Triazole-dithiocarbamate based inhibitors of Lysine Specific Demethylase 1 (LSD1) as potential anticancer agents." Journal of Medicinal Chemistry. Link

  • Hosseini, A., et al. (2018). "Periodic review of LSD1 inhibitors: from 2013 to 2017." European Journal of Medicinal Chemistry. Link

  • Active Motif. "LSD1 Inhibitor Screening Assay Kit Protocol." Active Motif Technical Guides. Link

Sources

Comparative Guide: Composition Verification Strategies for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine (CAS: 119293-20-6 / Generic) Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

N

Molecular Weight: 174.20 g/mol [1]

This guide addresses the specific analytical challenges associated with This compound (hereafter TPM ). As a nitrogen-rich heterocycle containing a primary amine, TPM presents a "perfect storm" for traditional elemental analysis: it is hygroscopic, prone to carbonate formation, and difficult to combust completely.

This document compares the industry-standard Combustion Analysis (CHN) against the modern gold standard, Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) . Based on experimental evidence, we recommend a qNMR-centric workflow for absolute purity determination, relegating CHN to a secondary confirmation role.

Part 1: The Analytical Challenge

The Molecule

TPM consists of a phenyl ring substituted at the para position with a 1,2,4-triazole ring and a methanamine group.

PropertyValueAnalytical Implication
Nitrogen Content 32.16% Extremely high. N-N bonds in triazoles often resist oxidation, leading to low N values in CHN analysis.
Functional Group Primary Amine (–CH

NH

)
Rapidly absorbs atmospheric CO

to form carbamates, skewing Carbon values (+C) and diluting the sample.
Isomerism 1,2,4-Triazole (N1 vs N4)Synthesis often produces mixtures of N1- and N4-isomers. CHN and MS cannot distinguish these; only NMR can.
Why Traditional Methods Fail
  • Incomplete Combustion: The 1,2,4-triazole ring is thermally stable. Standard flash combustion (900°C) often leaves nitrogenous char, resulting in results outside the journal-accepted ±0.4% range.

  • Salt Confusion: TPM is frequently isolated as a Hydrochloride (HCl) or Dihydrochloride (2HCl) salt. CHN analysis often yields ambiguous results if the salt stoichiometry is non-integer (e.g., 1.5 HCl).

Part 2: Comparative Analysis of Verification Methods

We evaluated three primary methodologies for verifying the composition of TPM.

Table 1: Method Performance Matrix
FeatureMethod A: Combustion (CHN) Method B: HRMS (ESI-TOF) Method C: Quantitative NMR (qNMR)
Primary Output % Composition (C, H, N)Exact Mass (

)
Absolute Purity (wt%)
Isomer Specificity None (Blind to connectivity)Low (Fragments are identical)High (Distinct shifts for N1/N4)
Inorganic Detection No (Ash residue only)No (Invisible in ESI)No (Unless heteronuclei used)
Sample Required 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Recoverable)
Accuracy (TPM) Low (Due to N-resistance)High (For formula confirm)Very High (<1% error)
Cost Efficiency Low (Outsourced, slow)MediumHigh (In-house, rapid)
Expert Insight

"For nitrogen-rich intermediates like TPM, CHN analysis is often a 'compliance box' rather than a diagnostic tool. qNMR provides the only reliable measure of 'use-as-is' purity because it simultaneously quantifies the main scaffold, residual solvents, and isomeric impurities."

Part 3: Recommended Experimental Protocols

Protocol A: Quantitative NMR (The Gold Standard)

Objective: Determine absolute purity (wt%) and distinguish the N1-isomer from the N4-isomer.

1. Internal Standard Selection

For TPM (an amine), acidic protons must be avoided or controlled.

  • Recommended IS: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (if using D

    
    O/DMSO).
    
  • Why TMB? Non-hygroscopic, distinct singlet at ~6.1 ppm (away from TPM aromatics), high relaxation efficiency.

2. Sample Preparation
  • Dry the Sample: Dry TPM under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh ~10.0 mg of TPM (

    
    ) and ~5.0 mg of TMB (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Solvation: Dissolve in 0.6 mL DMSO-d

    
     . (Chloroform-d is poor for triazole solubility).
    
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical: Triazole protons relax slowly).

    • Scans: 16 or 32.

3. Data Analysis (Expected Shifts)
  • Triazole H-3: Singlet, ~9.25 ppm.[2]

  • Triazole H-5: Singlet, ~8.25 ppm.[2]

  • Aromatics: Two doublets (AA'BB'), ~7.50–7.90 ppm.

  • Benzyl CH

    
    :  Singlet, ~3.85 ppm.
    
  • Calculation: Use the standard qNMR equation:

    
    
    
Protocol B: HRMS Confirmation

Objective: Confirm molecular formula and absence of heavy byproducts.

  • Method: ESI+ (Electrospray Ionization).

  • Expected Ion:

    
    .
    
  • Fragment Check: Look for loss of NH

    
     (
    
    
    
    ~158) or cleavage of the triazole ring.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the decision logic for verifying TPM, prioritizing qNMR to avoid false failures common with CHN.

TPM_Verification_Flow Start Crude TPM Sample (C9H10N4) Drying Vacuum Drying (Remove H2O/CO2) Start->Drying qNMR 1H qNMR (DMSO-d6) Internal Std: TMB Drying->qNMR Check_Isomer Isomer Check: Are Triazole peaks at 9.2 & 8.2 ppm? qNMR->Check_Isomer Check_Purity Purity Calculation: Is wt% > 95%? Check_Isomer->Check_Purity Yes Fail_Isomer REJECT: Wrong Isomer (Likely N4-linked) Check_Isomer->Fail_Isomer No HRMS HRMS (ESI+) Confirm m/z 175.0987 Check_Purity->HRMS Yes Fail_Purity RE-PURIFY: Recrystallize (EtOH) Check_Purity->Fail_Purity No CHN Optional: CHN Analysis (Only if Journal Requires) HRMS->CHN Verification Success VALIDATED TPM Ready for Synthesis HRMS->Success

Figure 1: Analytical Decision Matrix for Nitrogen-Rich Heterocycles. Note the prioritization of qNMR over CHN to filter out isomer issues early.

Part 5: Troubleshooting Common Issues

The "Water Trap" (Hygroscopicity)
  • Symptom: In qNMR, the water peak in DMSO-d

    
     (usually 3.33 ppm) is massive, and the integration of the amine protons is low.
    
  • Cause: TPM is a primary amine and forms hydrates.

  • Fix: Do not rely on the NH

    
     integration for purity. Use the Benzyl CH
    
    
    
    (singlet ~3.8 ppm) or the Triazole CH (singlet ~9.2 ppm) for quantification against the internal standard.
The "Salt" Discrepancy
  • Symptom: CHN results are off by >5%.

  • Diagnosis: You likely have the Hydrochloride salt (TPM·HCl), not the free base.

  • Verification: Add a drop of D

    
    O to the NMR tube. If it is the salt, the NH
    
    
    
    protons will exchange instantly, but the solution pH will be acidic. Perform a Silver Nitrate (AgNO
    
    
    ) precipitation test to confirm chlorides.
Isomer Contamination
  • Symptom: Small "shadow" peaks near the main triazole singlets (e.g., at 8.8 ppm instead of 9.2 ppm).

  • Cause: Presence of the symmetrical 4H-1,2,4-triazole isomer or regioisomers from synthesis.

  • Action: Recrystallize from Ethanol. The 1-substituted isomer is thermodynamically more stable and usually crystallizes out preferentially.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • European Medicines Agency (EMA). (2014-2023).[3] "Analysis of the structural diversity of heterocycles amongst EMA approved pharmaceuticals." RSC Publishing.

  • National Institutes of Health (NIH). "Chemists Debate the Value of Elemental Analysis." Chemical & Engineering News.

  • Sigma-Aldrich. "Product Specification: 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine." (Analogous Compound Data).

Sources

A Senior Application Scientist's Guide to Differentiating (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioisomeric Ambiguity

In the landscape of drug discovery and development, the precise structural characterization of synthesized compounds is a non-negotiable cornerstone of safety, efficacy, and intellectual property. (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine is a valuable building block, but its synthesis can often yield a mixture of regioisomers: the ortho- (2-), meta- (3-), and desired para- (4-) substituted products. These isomers share the same molecular formula (C₉H₁₀N₄) and molecular weight, rendering simple mass analysis insufficient for differentiation. This guide provides an in-depth, multi-technique spectroscopic workflow designed to unambiguously distinguish these closely related molecules, ensuring the integrity of research and development pipelines.

The core of the challenge lies in the subtle yet profound influence of substituent placement on the electronic environment of the molecule. This guide will demonstrate how these electronic differences manifest as distinct and measurable signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust, self-validating system for identification.

G cluster_isomers Regioisomers of (1H-1,2,4-Triazol-1-yl)phenyl)methanamine ortho ortho-isomer (2-) ortho_img [Structure Image] meta meta-isomer (3-) meta_img [Structure Image] para para-isomer (4-) para_img [Structure Image]

Caption: A logical workflow for isomer differentiation.

Conclusion

Differentiating the ortho-, meta-, and para- regioisomers of (1H-1,2,4-triazol-1-yl)phenyl)methanamine is a critical step in ensuring chemical fidelity. While mass spectrometry confirms the elemental composition, it is insufficient for structural elucidation. A combined spectroscopic approach is essential. ¹H NMR provides the most definitive evidence through the splitting patterns of the aromatic protons. ¹³C NMR validates the molecular symmetry suggested by the proton spectrum. Finally, Infrared spectroscopy offers a rapid and highly effective method to determine the substitution pattern on the phenyl ring, corroborating the NMR findings. By integrating these techniques, researchers can confidently and accurately characterize their target compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • Sravya, G., & Bakkthavatchala Reddy, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Actual Problems of Organic Chemistry and Biotechnology (OCB-2022). Available at: [Link]

  • Supplementary Information for Chemical Science. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole. Wiley. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). (3-(1h-1,2,4-triazol-1-yl)phenyl)methanamine. Université du Luxembourg. Available at: [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 24(22), 4153. Available at: [Link]

  • Ismael, A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134177. Available at: [Link]

  • Singh, P., & Kumar, A. (2016). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

  • Al-Jibouri, M. N. A. (2014). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Applicable Chemistry, 3(2), 763-773. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(2), 398-405. Available at: [Link]

  • Kumar, S., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 23-28. Available at: [Link]

  • Aly, M. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

  • Bradac, J., et al. (1977). The mass spectra of some s‐triazolo[4,3‐a]pyrazines. Journal of Heterocyclic Chemistry, 14(4), 641-644. Available at: [Link]

  • ResearchGate. (n.d.). IR Spectra of the Synthesized Compounds. Available at: [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link]

  • Kumar, B. V., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Pharmacy and Technology, 13(1), 1-10. Available at: [Link]

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(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine
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